molecular formula C8H7NO4 B021120 2,3-Dihydro-6-nitro-1,4-benzodioxin CAS No. 16498-20-7

2,3-Dihydro-6-nitro-1,4-benzodioxin

カタログ番号: B021120
CAS番号: 16498-20-7
分子量: 181.15 g/mol
InChIキー: MQSGCURTKWHBRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-6-nitro-1,4-benzodioxin, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGCURTKWHBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167828
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16498-20-7
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16498-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016498207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16498-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-6-nitro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-6-nitro-1,4-benzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a key synthetic intermediate in the development of various biologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and subsequent reduction, and includes expected spectroscopic data for its characterization.

Chemical and Physical Properties

This compound, also known as 6-nitro-1,4-benzodioxane, is a nitro-substituted heterocyclic compound. The presence of the nitro group makes it a valuable precursor for the synthesis of a wide range of amine-functionalized derivatives, which are of significant interest in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 16498-20-7
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Light yellow powder[1]
Melting Point 122 °C[2]
Purity ≥ 98% (HPLC)[1]
Synonyms 6-Nitro-1,4-benzodioxane, 3,4-Ethylenedioxynitrobenzene[1]

Synthesis of this compound

The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 4-nitrocatechol with 1,2-dibromoethane in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of related benzodioxane derivatives.[3][4]

Materials:

  • 4-Nitrocatechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-nitrocatechol (1.0 eq), anhydrous potassium carbonate (2.2 eq), and N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a light yellow solid.

Synthesis_of_2_3_Dihydro_6_nitro_1_4_benzodioxin 4-Nitrocatechol 4-Nitrocatechol ReactionVessel Reaction in DMF with K₂CO₃, Reflux 4-Nitrocatechol->ReactionVessel 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Product This compound Purification Recrystallization Workup->Purification Purification->Product

Synthesis workflow for this compound.

Spectroscopic Data

The following tables provide the expected spectroscopic data for this compound based on the analysis of its structure and data from similar compounds.[5][6][7][8][9]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.95ddJ = 9.0, 2.5 Hz1HAr-H
~7.80dJ = 2.5 Hz1HAr-H
~6.90dJ = 9.0 Hz1HAr-H
~4.35s-4H-O-CH₂-CH₂-O-

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0Ar-C-O
~142.0Ar-C-NO₂
~141.5Ar-C-O
~120.0Ar-CH
~118.0Ar-CH
~108.0Ar-CH
~64.5-O-CH₂-CH₂-O-

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic
~1600, ~1480C=C StretchAromatic Ring
~1520N-O Asymmetric StretchNitro Group
~1340N-O Symmetric StretchNitro Group
~1280C-O-C Asymmetric StretchEther
~1050C-O-C Symmetric StretchEther

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
181[M]⁺ (Molecular Ion)
151[M - NO]⁺
135[M - NO₂]⁺
107[M - NO₂ - CO]⁺
77[C₆H₅]⁺

Key Reactions and Applications

The primary application of this compound in drug development and organic synthesis is as a precursor to 2,3-dihydro-1,4-benzodioxin-6-amine. The amino group serves as a versatile handle for further molecular elaboration.

Experimental Protocol: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate.[10][11]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxin-6-amine.

  • The product can be further purified by column chromatography on silica gel.

Reduction_of_Nitrobenzodioxin Nitro_Compound 2,3-Dihydro-6-nitro- 1,4-benzodioxin Reduction Reduction with SnCl₂·2H₂O in Ethanol Nitro_Compound->Reduction Neutralization Neutralization & Extraction Reduction->Neutralization Amine_Product 2,3-dihydro-1,4- benzodioxin-6-amine Purification Purification Neutralization->Purification Purification->Amine_Product

Workflow for the reduction of the nitro group.

The resulting 2,3-dihydro-1,4-benzodioxin-6-amine is a key building block for the synthesis of various bioactive compounds, including potential α-glucosidase and acetylcholinesterase inhibitors, as well as PARP1 inhibitors for anticancer applications.[1][12][13] The amine can be readily acylated, sulfonated, or used in other coupling reactions to generate diverse libraries of compounds for drug discovery programs.[12][13]

References

2,3-Dihydro-6-nitro-1,4-benzodioxin structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2,3-Dihydro-6-nitro-1,4-benzodioxin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance in drug discovery and development.

Chemical Structure and Identification

This compound belongs to the benzodioxane class of compounds. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a nitro functional group substituted at the 6-position of the aromatic ring. This arrangement combines the structural rigidity and favorable physicochemical properties of the benzodioxane scaffold with the potent electronic and bioactive characteristics of the nitro group.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 2,3-dihydro-1,4-benzodioxin-6-nitro [1]
Synonyms 6-Nitro-1,4-benzodioxane, 6-Nitro-2,3-dihydro-benzo[2][3]dioxine, 3,4-Ethylenedioxynitrobenzene [1][4]
CAS Number 16498-20-7 [1][4][5]
Molecular Formula C₈H₇NO₄ [1][4]
Molecular Weight 181.15 g/mol [1][4]
InChI InChI=1S/C8H7NO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 [1]
InChIKey MQSGCURTKWHBRX-UHFFFAOYSA-N [1]

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)--INVALID-LINK--[O-] | |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical Data for this compound

Property Value Notes Reference
Physical Form Yellow Solid [4]
Melting Point 120-124 °C [4]
Boiling Point 297.2 ± 39.0 °C Predicted [4]
Density 1.391 ± 0.06 g/cm³ Predicted [4]

| Storage Temperature | 2-8 °C | |[4] |

Synthesis and Reactions

The synthesis of this compound can be achieved through several routes. The most common strategies involve either the direct nitration of the parent 1,4-benzodioxane scaffold or the cyclization of a pre-nitrated catechol derivative.

Synthetic Pathways
  • Direct Nitration: This is a standard electrophilic aromatic substitution reaction where 2,3-dihydro-1,4-benzodioxin is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic acid. The ethylenedioxy group is an ortho-, para-director, leading to substitution at the 6- and 7-positions.

  • Cyclization from 4-Nitrocatechol: An alternative route involves the Williamson ether synthesis, where 4-nitrocatechol is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the dioxane ring.[6] This method offers excellent regiochemical control.

Visualization of Synthetic Workflow

G Benzodioxane 1,4-Benzodioxane Reaction Electrophilic Aromatic Substitution Benzodioxane->Reaction Substrate NitratingAgent Nitrating Agent (e.g., HNO₃ / H₂SO₄) NitratingAgent->Reaction Reagent Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product Final Product

Figure 1: General workflow for the synthesis of this compound via direct nitration.

Experimental Protocols

Protocol 3.3.1: Synthesis via Direct Nitration of 1,4-Benzodioxane (Representative Protocol)

This protocol is adapted from standard nitration procedures for aromatic ethers.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in glacial acetic acid at 0-5 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,4-benzodioxin over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Isolation: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water until the filtrate is neutral. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 3.3.2: Synthesis via Cyclization of 3-Nitrocatechol (Representative Protocol)

This protocol is adapted from the synthesis of related substituted benzodioxanes.[6]

  • Setup: To a solution of 3-nitrocatechol (1.0 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as N,N-diisopropylethylamine (3.0 eq).

  • Addition: Add a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile dropwise to the stirred mixture.

  • Reaction: Heat the mixture to reflux and stir overnight.

  • Workup: Upon cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture containing the target molecule's precursor. Further steps of hydrolysis and decarboxylation may be required to yield the final product.

Applications in Research and Drug Development

The title compound is a valuable intermediate due to the combined features of its two core moieties.

  • The 1,4-Benzodioxane Scaffold: This is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure is present in numerous natural products and synthetic drugs.[8] Derivatives have been developed as α-adrenergic blocking agents, antihypertensives, and compounds targeting the central nervous system.[9]

  • The Nitroaromatic Group: The nitro group is a strong electron-withdrawing group and a versatile pharmacophore.[2] It is a key component in many antibacterial and antiparasitic drugs, where its reduction under hypoxic conditions inside microorganisms leads to cytotoxic radical species.[3][10][11] Furthermore, this bio-reductive activation makes nitroaromatic compounds promising candidates for hypoxia-activated prodrugs in cancer therapy.[11] However, the nitro group can also be a toxicophore, and its presence can lead to mutagenicity and other toxicities.[10][11]

Visualization of Application Logic

G Core This compound Scaffold 1,4-Benzodioxane Scaffold Core->Scaffold Nitro Nitro Group Moiety Core->Nitro Prop_Scaffold Privileged Structure Rigid Conformation CNS Penetration Scaffold->Prop_Scaffold Prop_Nitro Bio-reductive Activation Electron Withdrawing Prodrug Potential Nitro->Prop_Nitro App_CNS CNS Agents (e.g., Antidepressants) Prop_Scaffold->App_CNS App_Adrenergic Adrenergic Receptor Antagonists Prop_Scaffold->App_Adrenergic App_Antimicrobial Antimicrobial Agents (Antibacterial, Antiparasitic) Prop_Nitro->App_Antimicrobial App_Anticancer Hypoxia-Activated Prodrugs (Cancer) Prop_Nitro->App_Anticancer

Figure 2: Logical relationship between the structural components of the title compound and its potential therapeutic applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: Based on data for structurally related compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12]

  • Precautions: Standard laboratory precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[13]

  • Nitroaromatic Compounds: As a class, nitroaromatic compounds can have significant toxicity and should be handled with care. They can be mutagenic and require reductive bioactivation to exert their biological effects, which can also be the source of their toxicity.[10][11]

Disclaimer: This guide is for informational purposes only. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

The 1,4-Benzodioxin Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxin scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxin ring, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique conformational properties and ability to engage with a diverse range of biological targets have cemented its status as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive overview of the 1,4-benzodioxin core, detailing its synthesis, multifaceted biological activities, and the intricate signaling pathways it modulates. Special emphasis is placed on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug discovery efforts in this promising area.

Synthetic Strategies for 1,4-Benzodioxin Derivatives

The construction of the 1,4-benzodioxin ring system is a well-established area of synthetic organic chemistry, with several reliable methods available for the preparation of a wide array of derivatives. The most common approach involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane in the presence of a base. Modifications to the catechol and the dihaloethane starting materials allow for the introduction of various substituents on both the aromatic and dioxin rings, enabling the exploration of structure-activity relationships.

More contemporary methods, such as palladium-catalyzed heteroannulation reactions, offer improved yields and selectivity for the synthesis of complex 1,4-benzodioxin derivatives.[1] These advanced techniques have expanded the accessible chemical space for this versatile scaffold.

A Spectrum of Biological Activities

Derivatives of the 1,4-benzodioxin scaffold have demonstrated a remarkable breadth of biological activities, targeting a variety of receptors and enzymes implicated in numerous disease states. The following sections summarize the key pharmacological properties of this compound class, with quantitative data presented in tabular format for ease of comparison.

Modulation of Adrenergic Receptors

A significant area of research has focused on the interaction of 1,4-benzodioxin derivatives with adrenergic receptors, particularly the α1-adrenoceptor subtypes. Many of these compounds act as potent antagonists at these receptors, leading to their investigation for the treatment of conditions such as hypertension.[2][3] The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the 1,4-benzodioxin core and appended functionalities.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
WB-4101α1a0.25Antagonist[4]
WB-4101α1d0.50Antagonist[4]
WB-4101α1b1.20Antagonist[4]
Phendioxanα1-Potent Antagonist[3]
Compound 9α1d-Selective Antagonist[4]
Interaction with Serotonin Receptors

The 1,4-benzodioxin scaffold is also a key component in a number of potent and selective ligands for serotonin (5-HT) receptors, most notably the 5-HT1A subtype.[5] Compounds acting as agonists, partial agonists, and antagonists at this receptor have been developed, with potential applications in the treatment of anxiety, depression, and other central nervous system disorders.[6][7] The stereochemistry of the 1,4-benzodioxin ring often plays a crucial role in determining the affinity and efficacy of these ligands.[6]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
(S)-25-HT1A-Potent Agonist[6]
WAY-1014055-HT1A (human)1.13High Affinity[5]
WAY-1014055-HT1A (rat)1.32High Affinity[5]
Anti-inflammatory Properties

Several 1,4-benzodioxin derivatives have been shown to possess significant anti-inflammatory activity.[8][9] The mechanism of action for these compounds is often attributed to the inhibition of key inflammatory mediators. In vivo studies, such as the carrageenan-induced paw edema model, have demonstrated the potential of these compounds to reduce inflammation, with some derivatives showing potency comparable to or greater than established anti-inflammatory drugs like ibuprofen.[8][10]

CompoundAssayActivityReference
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable potency to Ibuprofen[9]
(S)-2Carrageenan-induced rat paw edemaMore active than Ibuprofen[8][10]
Compound 14Carrageenan-induced rat paw edemaMore active than Ibuprofen[8][10]
Compound 17Carrageenan-induced rat paw edemaMore active than Ibuprofen[8][10]
Anticancer Activity

The cytotoxic effects of 1,4-benzodioxin derivatives against various cancer cell lines have also been reported, highlighting their potential as anticancer agents.[7][11][12] The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest.[11] Structure-activity relationship studies are ongoing to optimize the anticancer potency and selectivity of this scaffold.

CompoundCell LineActivity (IC50 or GI50, µM)Reference
Compound 7eMDA-MB-435 (Melanoma)0.20 (GI50)[11]
Compound 7eM14 (Melanoma)0.46 (GI50)[11]
Compound 7eSK-MEL-2 (Melanoma)0.57 (GI50)[11]
Compound 7eUACC-62 (Melanoma)0.27 (GI50)[11]
Compound 7emTOR Kinase5.47 (IC50)[11]
(R)-4PC-3 (Prostate Cancer)Most Potent in series[6]

Signaling Pathways Modulated by 1,4-Benzodioxin Derivatives

The therapeutic effects of 1,4-benzodioxin derivatives are a direct consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new compounds.

α1-Adrenergic Receptor Signaling

Antagonists of the α1-adrenergic receptor bearing the 1,4-benzodioxin scaffold typically block the Gq-coupled signaling cascade.[13][14][15][16] This pathway, when activated by endogenous catecholamines like norepinephrine, leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. By blocking this pathway, 1,4-benzodioxin-based α1-antagonists can induce vasodilation and lower blood pressure.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Gq Gq Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to Benzodioxin 1,4-Benzodioxin Antagonist Benzodioxin->Alpha1_AR blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition.

5-HT1A Receptor Signaling

1,4-Benzodioxin derivatives that act as agonists at the 5-HT1A receptor typically engage the Gi/o-coupled signaling pathway.[17][18][19][20][21] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This cascade can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces neuronal firing. These effects are thought to contribute to the anxiolytic and antidepressant properties of 5-HT1A receptor agonists.

HT1A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Gi Gi/o HT1A_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Gi->GIRK opens Ca_channel Ca²⁺ Channel Gi->Ca_channel inhibits ATP ATP AC->ATP converts Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization causes Ca_channel->Hyperpolarization contributes to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Benzodioxin 1,4-Benzodioxin Agonist Benzodioxin->HT1A_R activates

Caption: 5-HT1A Receptor Signaling Pathway and its Activation.

Key Experimental Protocols

To facilitate further research and development of 1,4-benzodioxin-based compounds, this section provides detailed methodologies for key synthetic and biological evaluation procedures.

General Synthetic Procedure for 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[22]

A library of 1,4-benzodioxane-6-carboxylic acid amide analogs can be synthesized in a multi-step sequence starting from gallic acid.

  • Esterification of Gallic Acid: Gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

  • Formation of the 1,4-Benzodioxin Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.

  • Introduction of a Side Chain: The 1,4-benzodioxane intermediate is then reacted with various mercaptans to introduce a sulfide derivative.

  • Hydrolysis of the Ester: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Formation of the Acid Chloride: The carboxylic acid is converted to the acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).

  • Amide Formation: The acid chloride is reacted with a variety of commercially available primary and secondary amines to yield the final amide analogs.

Note: For detailed reaction conditions, purification procedures, and characterization data, please refer to the cited literature.

Radioligand Binding Assay for Adrenergic Receptors[23][24]

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for adrenergic receptors.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a radioligand (e.g., [3H]-Prazosin for α1 receptors), and various concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[25][26][27][28]

This in vivo assay is used to evaluate the anti-inflammatory potential of test compounds.

  • Animal Preparation: Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley). Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses. Administer the vehicle alone to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

  • Induction of Inflammation: After a specific time following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

    • Determine the dose-response relationship and, if possible, the ED50 (the dose that causes 50% inhibition of edema).

In Vitro Anticancer Activity: MTT Assay[1][22][23][24][29]

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion

The 1,4-benzodioxin scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable template for the development of new drugs targeting a wide array of diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of novel 1,4-benzodioxin-based compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.

References

The Double-Edged Sword: Unveiling the Biological Relevance of Nitroaromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the critical and complex role of nitroaromatic compounds in modern drug discovery. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the mechanisms, applications, and challenges associated with this potent class of molecules. From their life-saving efficacy against infectious diseases and cancer to their inherent toxicological risks, the guide provides a holistic view supported by quantitative data, detailed experimental protocols, and novel visual representations of key biological pathways.

Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, have long been a cornerstone in the development of therapeutics.[1] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to either therapeutic efficacy or toxicity.[2][3][4] This guide delves into the core of this dichotomy, providing a foundational understanding for harnessing their potential while mitigating their risks.

Mechanism of Action: A Tale of Two Reductions

The biological activity of most nitroaromatic drugs is dependent on their activation within the target cell or pathogen. This bioactivation is primarily mediated by a class of enzymes known as nitroreductases (NTRs).[2][4] These enzymes, which are more prevalent in anaerobic bacteria and certain parasites than in mammalian cells, catalyze the reduction of the nitro group.[4][5] This selective activation forms the basis of their therapeutic window.

There are two main types of nitroreductases, each with a distinct mechanism:

  • Type I Nitroreductases: These enzymes perform a two-electron reduction of the nitro group, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites.[4] These highly reactive intermediates can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS).[3][6]

  • Type II Nitroreductases: These enzymes catalyze a single-electron reduction, forming a nitro anion radical.[4] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4]

This differential metabolism is particularly crucial in the context of hypoxia-activated prodrugs (HAPs) for cancer therapy. In the low-oxygen environment of solid tumors, the reduction of nitroaromatic HAPs proceeds to completion, releasing cytotoxic agents that selectively kill cancer cells while sparing healthy, oxygenated tissues.[7][8][9][10]

Therapeutic Applications: A Broad Spectrum of Activity

The unique mechanism of action of nitroaromatic compounds has led to their successful application across a wide range of diseases:

  • Antimicrobial Agents: Nitroimidazoles like metronidazole and benznidazole are mainstays in the treatment of anaerobic bacterial and parasitic infections, including giardiasis, trichomoniasis, and Chagas disease.[2][11][12][13] Nitrofurans, such as nitrofurantoin, are effective against urinary tract infections.[11]

  • Anticancer Agents: The development of hypoxia-activated prodrugs has opened new avenues for targeting solid tumors.[9][10] Compounds like evofosfamide (TH-302) are designed to release potent DNA-alkylating agents specifically within the hypoxic tumor microenvironment.[8] Furthermore, some nitroaromatic compounds have shown direct cytotoxic effects on various cancer cell lines.[14][15][16][17]

  • Other Therapeutic Areas: Nitroaromatic compounds have also found applications as anti-Parkinson's agents and have been investigated for their potential in treating neglected diseases.[2][18]

Quantitative Data Summary

To provide a clear and comparative overview of the potency of various nitroaromatic compounds, the following tables summarize key quantitative data from preclinical studies.

Compound ClassCompound NameTarget Organism/Cell LineMIC (µg/mL)Reference
NitroimidazoleMetronidazoleH. pylori>100 (some strains)[19]
NitrofuranNifuroxazide AnaloguesGram-negative bacteria-[20]
Nitrated PyrrolomycinsCompound 4bS. aureus20 µM[21]
Nitrated PyrrolomycinsCompound 4dP. aeruginosa30 µM[21]
NitrotriazoleMost active derivativeM. tuberculosis3.0 µM[17]
5-NitrophenanthrolineCompound 18M. tuberculosis0.78 µM[17]
Halogenated Nitro DerivativesCompounds 9b-9dS. aureus15.6–62.5[17]
Halogenated Nitro DerivativesCompounds 9b-9dCandida sp.15–62.5 (MFC)[17]

Table 1: Antimicrobial Activity of Selected Nitroaromatic Compounds. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Compound NameCancer Cell LineIC50 (µM)Reference
Nitroaromatic Compound 3Various human cancer cell lines< 8.5[14]
Nitroaromatic Compound 24Various human cancer cell lines< 8.5[14]
Evofosfamide (TH-302)A549 (hypoxia)1.2[9]
Doxorubicin (for comparison)A5494.3[9]
Novel Nitroaromatic Compound 21A549 (hypoxia)1.2[9]

Table 2: Anticancer Activity of Selected Nitroaromatic Compounds. IC50: Half-maximal inhibitory concentration.

Visualizing the Pathways

To further elucidate the complex mechanisms underlying the biological activity of nitroaromatic compounds, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.

G Bioactivation of Nitroaromatic Prodrugs by Nitroreductase Prodrug Nitroaromatic Prodrug (R-NO2) NTR Nitroreductase (NTR) + NAD(P)H Prodrug->NTR Reduction Radical Nitro Anion Radical (R-NO2•-) NTR->Radical 1e- reduction (Type II NTR) Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) NTR->Intermediates 2e- reduction (Type I NTR) Oxygen Oxygen (O2) (Normoxia) Radical->Oxygen Re-oxidation ROS Reactive Oxygen Species (ROS) Radical->ROS Generates Oxygen->Prodrug Cytotoxicity Cytotoxicity (DNA damage, etc.) ROS->Cytotoxicity Amine Amine Metabolite (R-NH2) Intermediates->Amine Intermediates->Cytotoxicity

Bioactivation of Nitroaromatic Prodrugs

G Signaling Pathway of Nitroaromatic-Induced Oxidative Stress and DNA Damage Nitroaromatic Nitroaromatic Compound NTR_Activation Nitroreductase Activation Nitroaromatic->NTR_Activation ROS_Generation ROS Generation (e.g., O2•-, H2O2) NTR_Activation->ROS_Generation DNA_Damage DNA Damage (Adducts, Strand Breaks) NTR_Activation->DNA_Damage Direct Adducts Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->DNA_Damage Protein_Damage Protein & Lipid Damage Oxidative_Stress->Protein_Damage Cell_Signaling Activation of Stress Signaling Pathways (e.g., NRF2, p53) DNA_Damage->Cell_Signaling Apoptosis Apoptosis / Cell Death Cell_Signaling->Apoptosis DNA_Repair DNA Repair Mechanisms Cell_Signaling->DNA_Repair G Experimental Workflow for MIC Assay Start Start Prepare_Compound Prepare Nitroaromatic Compound Stock Solution Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

References

The Rising Therapeutic Potential of 2,3-Dihydro-6-nitro-1,4-benzodioxin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system has paved the way for a new class of derivatives with diverse and potent therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, biological activities, and potential therapeutic uses of these promising compounds.

Anticancer Applications: Targeting Key Cellular Pathways

Derivatives of 2,3-dihydro-1,4-benzodioxin have shown significant promise as anticancer agents, with several studies highlighting their ability to inhibit crucial enzymes and cellular processes involved in cancer progression.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy.[2] A derivative, 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, has been synthesized and investigated as a PARP1 inhibitor.[2] While specific inhibitory concentrations for this particular nitro derivative are part of a broader study, the research underscores the potential of the nitro-benzodioxane scaffold in this therapeutic area. The general class of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives has demonstrated PARP1 inhibitory activity, with IC50 values in the micromolar range.[2]

mTOR Kinase Inhibition and Skin Cancer

In the quest for novel treatments for skin cancer, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated.[4] One particular compound, 7e, which incorporates the 1,4-benzodioxane moiety, emerged as a potent inhibitor of cancer cell growth across a wide range of cell lines, with notable efficacy against melanoma.[4] This compound induced apoptosis and caused S-phase arrest in melanoma cells and demonstrated inhibitory activity against mTOR kinase with an IC50 of 5.47 μM.[4]

Table 1: Anticancer Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives

CompoundTarget/AssayCell Line(s)IC50 / GI50Reference
2,3-dihydro-1,4-benzodioxine-5-carboxamide (Lead Compound)PARP1 Enzyme Assay-5.8 μM[2]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (Derivative of lead)PARP1 Enzyme Assay-0.082 μM[2]
Compound 7e (1,4-benzodioxane-hydrazone derivative)mTOR Kinase Inhibition-5.47 μM[4]
Compound 7e (1,4-benzodioxane-hydrazone derivative)Cell Growth InhibitionMDA-MB-435 (Melanoma)0.20 μM[4]
Compound 7e (1,4-benzodioxane-hydrazone derivative)Cell Growth InhibitionM14 (Melanoma)0.46 μM[4]
Compound 7e (1,4-benzodioxane-hydrazone derivative)Cell Growth InhibitionSK-MEL-2 (Melanoma)0.57 μM[4]
Compound 7e (1,4-benzodioxane-hydrazone derivative)Cell Growth InhibitionUACC-62 (Melanoma)0.27 μM[4]

Anti-inflammatory and Neurological Applications

The 1,4-benzodioxane framework is also a key component in compounds targeting inflammatory pathways and neurological receptors.

Anti-inflammatory Activity

Research has shown that 2,3-dihydro-1,4-benzodioxin analogs can exhibit anti-inflammatory properties.[5][6] While specific data on 6-nitro derivatives in this context is still emerging, the broader class of compounds shows potential. For instance, a 2-(2,3-dihydro-1,4-benzodioxane-6-yl) propionic acid derivative has been reported to have anti-inflammatory activity, with the (S)-isomer being the most potent.[6]

Neurological Receptor Modulation

Derivatives of 1,4-benzodioxan have been extensively studied for their interaction with various neurological receptors, including α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors.[7] These studies are crucial for the development of treatments for conditions like hypertension and benign prostatic hyperplasia, where drugs like doxazosin, which contains the 1,4-benzodioxane moiety, are used.[5] The selectivity of these compounds for different receptor subtypes is a key area of investigation.[7]

Antidiabetic Potential: α-Amylase Inhibition

Recent studies have explored the potential of benzodioxole carboxamide derivatives as antidiabetic agents through the inhibition of α-amylase.[8] Two compounds, IIa and IIc, demonstrated potent α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively.[8] Importantly, these compounds showed negligible cytotoxicity against normal cell lines, indicating a favorable safety profile.[8] In vivo studies with compound IIc in a streptozotocin-induced diabetic mouse model showed a significant reduction in blood glucose levels.[8]

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

CompoundTarget/AssayIC50Reference
Compound IIaα-Amylase Inhibition0.85 μM[8]
Compound IIcα-Amylase Inhibition0.68 μM[8]

Experimental Protocols

Synthesis of 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide

A solution of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (3.0 mmol) in trifluoroacetic acid (5 mL) is cooled in an ice bath. Nitric acid (1.2 mL) is then added dropwise. The reaction mixture is stirred for 6 hours and subsequently poured into ice water. The resulting precipitate is filtered, and the crude product is purified using flash chromatography.[2]

General Procedure for PARP1 Enzyme Assay

The inhibitory activity of the synthesized compounds against PARP1 is evaluated using a recombinant PARP1 enzyme assay. The assay measures the poly(ADP-ribosyl)ation activity of the enzyme in the presence of varying concentrations of the test compounds. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[2]

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory activity of the compounds is determined using a standard in vitro assay. The assay measures the ability of the compounds to inhibit the enzymatic activity of α-amylase, typically using a chromogenic substrate. The IC50 values are calculated from the dose-response curves.[8]

In Vivo Hypoglycemic Effect in STZ-Induced Diabetic Mice

Diabetes is induced in mice using streptozotocin (STZ). The diabetic mice are then treated with the test compound (e.g., compound IIc) for a specified period. Blood glucose levels are monitored regularly to assess the hypoglycemic effect of the compound compared to a control group.[8]

Visualizing the Research Landscape

To better understand the relationships and workflows described in the research, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Start 2,3-dihydro-1,4-benzodioxine-5-carboxamide Reagents Trifluoroacetic Acid, Nitric Acid Start->Reagents Dissolve in Reaction Stirring at 0°C for 6h Reagents->Reaction Add dropwise Workup Pour into Ice Water, Filter Reaction->Workup Process Purification Flash Chromatography Workup->Purification Purify Product 7-Nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Purification->Product

Caption: Synthetic workflow for 7-Nitro-2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.

Drug_Discovery_Funnel cluster_discovery Drug Discovery and Development Pipeline Compound_Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Compound_Synthesis->In_Vitro_Screening Test biological activity Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Identify potent & selective compounds In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo_Studies Evaluate efficacy & safety Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Assess in humans

Caption: A generalized workflow for drug discovery and development.

Future Directions

The therapeutic potential of 2,3-dihydro-6-nitro-1,4-benzodioxin derivatives is a rapidly evolving field of research. Future studies should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for various biological targets. Further in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these derivatives. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs for biological evaluation. The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

The Evergreen Scaffold: A Deep Dive into the Chemistry and Pharmacology of 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold, a heterocyclic motif consisting of a benzene ring fused to a 1,4-dioxane ring, is a cornerstone in medicinal chemistry.[1][2] Its structural rigidity and synthetic tractability have made it a versatile template for designing molecules with a wide array of biological activities.[1][2] Naturally occurring 1,4-benzodioxanes, such as lignans and neolignans like Silybin, exhibit significant bioactivity, which has spurred extensive synthetic and pharmacological investigation into this privileged structure.[3][4] This guide provides a comprehensive review of the core chemistry, synthetic methodologies, and diverse pharmacological applications of 1,4-benzodioxane derivatives, offering insights for professionals engaged in drug discovery and development.

Core Chemistry and Synthesis

The 1,4-benzodioxane core is generally stable and can be synthesized through several established routes.[5] The primary method involves the condensation of a catechol (or a substituted catechol) with a dielectrophile, typically a 1,2-dihaloethane, under basic conditions.[6][7] Variations of this approach allow for the introduction of diverse substituents on both the aromatic and dioxane rings, enabling the exploration of structure-activity relationships.

A notable and versatile synthetic strategy begins with readily available starting materials like gallic acid.[3][8] This multi-step approach allows for precise functionalization at specific positions of the benzodioxane scaffold.[3][8]

Representative Synthetic Workflow

The following diagram illustrates a common multi-step synthesis of 1,4-benzodioxane derivatives starting from gallic acid.[3][8]

G A Gallic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 3,4,5-trihydroxybenzoate B->C D Cyclization (1,2-Dibromoethane, K₂CO₃) C->D E 6,8-Disubstituted-1,4-benzodioxane D->E F Reaction with Mercaptans E->F G Thia-analog F->G H Hydrolysis (NaOH) G->H I Carboxylic Acid Derivative H->I J Conversion to Acid Chloride (SOCl₂) I->J K Amide Formation (Amines) J->K L 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs K->L

Caption: General synthetic scheme for 1,4-benzodioxane-6-carboxylic acid amide analogs.

Key Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

This protocol outlines a six-step synthesis starting from gallic acid, adapted from reported methodologies.[3][8]

Step 1: Esterification of Gallic Acid

  • Commercially available gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[3][8]

Step 2: Formation of the Benzodioxane Ring

  • The resulting ester, methyl 3,4,5-trihydroxybenzoate, is reacted with an excess of 1,2-dibromoethane in acetone with potassium carbonate (K₂CO₃) as the base.[3][8] This reaction forms the core 6,8-disubstituted-1,4-benzodioxane structure.[3][8]

Step 3: Introduction of a Sulfur-Containing Group (Optional Functionalization)

  • The 8-hydroxy group of the benzodioxane derivative can be further functionalized. For example, reaction with various mercaptans can introduce a sulfide group at the 8-position.[3]

Step 4: Hydrolysis of the Methyl Ester

  • The methyl ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide (NaOH) in methanol, followed by refluxing for several hours.[3][8] After reaction completion, the mixture is concentrated and acidified with concentrated HCl to precipitate the carboxylic acid product.[3][8]

Step 5: Conversion to Acid Chloride

  • The carboxylic acid is converted to the more reactive acid chloride intermediate by reacting with an agent like thionyl chloride (SOCl₂).[9]

Step 6: Amide Formation

  • The acid chloride is then reacted with a variety of commercially available primary or secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[3][8] Purification is typically performed by trituration or column chromatography on silica gel.[3][8]

Characterization: The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (ESI-MS).[3][8]

Pharmacology and Therapeutic Applications

1,4-Benzodioxane derivatives have been investigated for a vast range of pharmacological activities, demonstrating their significance as a "versatile scaffold" in drug design.[1][2][10] Their biological effects are diverse, spanning from receptor modulation to enzyme inhibition.[2][6]

Major Pharmacological Activities:
  • Anticancer: Derivatives have shown potent activity against various cancer cell lines, including prostate and ovarian cancer.[3][10] The mechanisms often involve the inhibition of critical cell signaling pathways.[3][10]

  • α-Adrenoreceptor Antagonism: This is one of the most well-documented activities of benzodioxane compounds.[6][11] Drugs like Doxazosin, which features the 1,4-benzodioxane moiety, are used to treat hypertension and benign prostatic hyperplasia (BPH).[3][8] Structure-activity relationship studies have focused on achieving selectivity for α₁-adrenoreceptor subtypes.[11][12]

  • Serotonergic and Dopaminergic Activity: Certain derivatives act as 5-HT₁A receptor agonists and D₂ receptor antagonists, suggesting potential applications in treating schizophrenia, anxiety, and depression.[10][13]

  • Antibacterial: Novel benzodioxane compounds have been developed as agents active against drug-resistant bacteria by targeting new mechanisms, such as the inhibition of the FabH enzyme.[10]

  • Anti-inflammatory: Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[3][8]

  • Enzyme Inhibition: Benzodioxane-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), indicating potential for treating neurological disorders.[14] Other derivatives inhibit key enzymes in cancer progression like Focal Adhesion Kinase (FAK) and mTOR.[10][15]

Structure-Activity Relationships (SAR)

The biological activity and selectivity of 1,4-benzodioxane derivatives are critically influenced by the nature and position of substituents on both the aromatic and dioxane rings.[1]

  • Substitution at C2: Introduction of a substituent at the C2 position of the dioxane ring creates a chiral center, often leading to significant differences in biological activity between enantiomers (high eudismic ratios).[1][13]

  • Substitution on the Benzene Ring: The position of substituents on the benzene moiety is crucial for receptor subtype selectivity.[1] For instance, studies on anti-inflammatory activity showed that an acetic acid group at position-6 conferred optimal activity, whereas the same group at position-2 resulted in mediocre activity.[3][8]

  • Amine Function: In α-adrenoreceptor antagonists, the nature of the amine function is critical for binding. Research suggests that a charge-reinforced hydrogen bond, rather than a simple ionic interaction, plays a key role in receptor binding.[16]

  • Replacement of Benzene Ring: Studies have explored replacing the fused benzene ring with a less conformationally constrained 1,4-dioxane ring, leading to novel compounds with distinct profiles, including selective α₁D-AR antagonists and full 5-HT₁A agonists.[17][18]

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacology of 1,4-benzodioxane derivatives stems from their ability to modulate multiple biological pathways.

Inhibition of Cancer-Related Pathways

Several 1,4-benzodioxane derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for tumor cell proliferation and survival.

G cluster_0 HSF1 Pathway cluster_1 p38α MAPK Pathway Stress Cellular Stress HSF1 HSF1 Stress->HSF1 HSP90 HSP90 HSF1->HSP90 activates Apoptosis Apoptosis HSF1->Apoptosis prevents CCT251236 CCT251236 (1,4-Benzodioxane derivative) CCT251236->HSF1 inhibits Stimuli Inflammatory Stimuli p38a p38α MAPK Stimuli->p38a Inflammation Inflammation / Cancer Progression p38a->Inflammation promotes Benzodioxane7 Compound 7 (1,4-Benzodioxane derivative) Benzodioxane7->p38a inhibits

Caption: Inhibition of HSF1 and p38α MAPK pathways by 1,4-benzodioxane derivatives.[3]

One notable example is CCT251236, a 1,4-benzodioxane bisamide chemical probe that acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, showing growth inhibitory activities in human ovarian carcinoma models.[3] Another derivative has been reported as a potent inhibitor of the p38α MAPK pathway, which is important in cancer and other physiological processes.[3]

Anticancer Activity via α₁-Adrenoceptor Antagonism

The anticancer activity of some 1,4-benzodioxane derivatives in prostate cancer cells has been linked to their interaction with α₁-adrenoceptors, particularly the α₁d subtype.[13][19] Antagonism at this receptor can trigger a mitochondrial-independent apoptotic pathway.[13][18]

G Benzodioxane 1,4-Benzodioxane Derivative (e.g., (R)-4) a1dAR α1d-Adrenoceptor (on PC-3 cells) Benzodioxane->a1dAR antagonizes Pathway Death Receptor Mediated Pathway a1dAR->Pathway activates Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis

Caption: Proposed mechanism of α1d-AR-dependent apoptosis in prostate cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,4-benzodioxane derivatives from various studies.

Table 1: Anticancer and Enzyme Inhibitory Activities
Compound IDTarget/Cell LineActivity TypeValueReference
CCT018159HCT116 colon cancerGrowth Inhibition (GI₅₀)4.1 µM[10]
CCT018159Yeast Hsp90 ATPaseInhibition (IC₅₀)7.1 µM[10]
Compound 22 (thiazolidinedione)E. coli FabHInhibition (IC₅₀)60 nM[10]
Compound 7e (hydrazone)MDA-MB-435 (Melanoma)Growth Inhibition (GI₅₀)0.20 µM[15]
Compound 7e (hydrazone)mTOR KinaseInhibition (IC₅₀)5.47 µM[15]
Compound 22 (chalcone)Human MAO-BInhibition (IC₅₀)0.026 µM[14]
Table 2: Receptor Binding Affinities and Functional Activity
Compound IDReceptorActivity TypeValue (Kᵢ or pA₂)Reference
Doxazosinα₁-AdrenoceptorAntagonist-[3]
WB 4101α₁-AdrenoceptorAntagonist-[11]
SSR1815075-HT₁AAgonist-[10]
SSR181507D₂ ReceptorAntagonist-[10]
(S)-2 (dioxane analog)5-HT₁AAgonist (pD₂)-[13]
Table 3: Antibacterial Activity
Compound IDBacterial StrainActivity TypeValue (MIC)Reference
Compound 21 (hydrazone)E. coli, P. aeruginosa, S. aureus, B. subtilisMinimum Inhibitory Conc.1.5 - 6 µg/mL[10]
Compound 22 (thiazolidinedione)E. coli, P. aeruginosa, S. aureus, B. subtilisMinimum Inhibitory Conc.1.5 - 7 µM[10]

Conclusion

The 1,4-benzodioxane scaffold remains a highly privileged and versatile structure in medicinal chemistry. Its synthetic accessibility allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to target a wide range of biological systems. From established applications in treating hypertension to emerging roles in oncology, neuropharmacology, and infectious diseases, 1,4-benzodioxane derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The detailed understanding of their synthesis, structure-activity relationships, and mechanisms of action presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of drug development.

References

2,3-Dihydro-6-nitro-1,4-benzodioxin: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-6-nitro-1,4-benzodioxin is a key heterocyclic compound that has garnered significant attention in the field of organic and medicinal chemistry. Its unique structural features, particularly the presence of a nitro group on the benzodioxan scaffold, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. The nitro group not only influences the electronic properties of the aromatic ring but also serves as a crucial synthetic handle, readily transformable into an amino group. This conversion opens up a plethora of possibilities for derivatization, leading to the development of compounds with significant biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The incorporation of a nitro group at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system yields a highly useful intermediate for organic synthesis. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents. More importantly, the nitro group can be easily reduced to a primary amine, providing a nucleophilic center for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. This transformation is a cornerstone of its application in the synthesis of potential therapeutic agents, including inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), which are of interest in cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
CAS Registry Number 16498-20-7[2]
IUPAC Name 6-nitro-2,3-dihydro-1,4-benzodioxine[2]
Synonyms 3,4-Ethylenedioxynitrobenzene, 6-Nitro-1,4-benzodioxane[2]
Appearance Yellow Solid
Melting Point 120-124 °C

Synthesis

The most common and direct method for the preparation of this compound is the electrophilic nitration of the parent compound, 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxan).

General Reaction Scheme

G cluster_0 Synthesis of this compound start 2,3-Dihydro-1,4-benzodioxin product This compound start->product Nitration reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄)

Caption: General scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of related benzodioxane and benzodioxole derivatives.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield pure this compound as a yellow solid.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes the expected spectroscopic data based on the analysis of closely related compounds.

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The four protons of the dihydrodioxin ring will appear as a multiplet in the upfield region (δ 4.2-4.4 ppm).
¹³C NMR Aromatic carbons will be observed in the range of δ 110-150 ppm. The carbons of the dihydrodioxin ring will appear around δ 64-65 ppm.
IR (cm⁻¹) Characteristic peaks for the nitro group (NO₂) will be present around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H stretching will be observed above 3000 cm⁻¹. C-O-C stretching of the ether linkages will appear in the region of 1200-1000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 181. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dihydrodioxin ring.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Precursor to 6-Amino-2,3-dihydro-1,4-benzodioxin

The most significant application of this compound is its reduction to 6-Amino-2,3-dihydro-1,4-benzodioxin. This transformation provides a key building block for the synthesis of a wide range of biologically active compounds.

G cluster_1 Key Transformation and Subsequent Applications start This compound intermediate 6-Amino-2,3-dihydro-1,4-benzodioxin start->intermediate Reduction product1 Amide Derivatives intermediate->product1 Acylation product2 Sulfonamide Derivatives intermediate->product2 Sulfonylation product3 Other Bioactive Molecules intermediate->product3 Further Functionalization reagents Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl)

Caption: Reduction of the nitro group opens pathways to various derivatives.

The resulting amino group can undergo a variety of chemical transformations, including:

  • Acylation: to form amides.

  • Sulfonylation: to produce sulfonamides.

  • Alkylation: to generate secondary and tertiary amines.

  • Diazotization: followed by Sandmeyer or related reactions to introduce a range of functional groups.

Role in the Synthesis of PARP1 Inhibitors

A notable application of this building block is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy. The 6-amino-2,3-dihydro-1,4-benzodioxin, derived from the title compound, serves as a core scaffold for the synthesis of potent PARP1 inhibitors.

Other Potential Applications

While the primary focus of research has been on medicinal chemistry, the versatile nature of this compound suggests its potential utility in other areas of chemical synthesis, such as in the development of novel agrochemicals and functional materials. However, these areas remain relatively unexplored.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via nitration of 2,3-dihydro-1,4-benzodioxin and the facile conversion of its nitro group into an amino group provide a robust platform for the synthesis of a diverse range of complex molecules. Its application in the development of PARP1 inhibitors highlights its significance in modern drug discovery. Further exploration of this compound's reactivity and its application in other fields of chemical science is warranted and holds the potential for new and exciting discoveries.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Edoxudine (CAS Number: 15176-29-1)

Disclaimer: The CAS number 16498-20-7 provided in the topic corresponds to the chemical 2,3-Dihydro-6-nitro-1,4-benzodioxin. However, the detailed request for information on signaling pathways, experimental protocols, and its relevance to drug development strongly indicates an interest in the antiviral drug Edoxudine , which has the CAS number 15176-29-1 . This guide will focus on Edoxudine to meet the core requirements of the prompt.

Executive Summary

Edoxudine is a pyrimidine 2'-deoxyribonucleoside and a thymidine analog with potent antiviral activity, specifically against herpes simplex virus (HSV) types 1 and 2.[1][2] This document provides a comprehensive overview of Edoxudine, including its chemical and physical properties, mechanism of action, pharmacokinetic data, and relevant experimental protocols. The information is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Edoxudine is a white to light yellow solid.[3] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification
IdentifierValue
CAS Number 15176-29-1[2]
IUPAC Name 5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[2]
Synonyms Edoxudin, 5-ethyl-2'-deoxyuridine, EDU, EUDR[4]
Molecular Formula C₁₁H₁₆N₂O₅[1][2]
Molecular Weight 256.26 g/mol [4]
SMILES O=C/1NC(=O)N(\C=C\1CC)[C@@H]2O--INVALID-LINK--C2">C@@HCO[2]
Table 2: Physicochemical Data
PropertyValueSource
Melting Point 152-153 °C[4]
Solubility >38.4 µg/mL (in water at pH 7.4)[1]
≥ 125 mg/mL (in DMSO)[3]
45 mg/mL (in DMSO, with sonication)[5]
LogP -1.09[1]
pKa 9.98[1][4]
UV max 267 nm (at pH 2 and pH 1)[4]

Biological Activity and Mechanism of Action

Edoxudine is a potent and selective inhibitor of the replication of herpes simplex virus type 1 and 2.[1] Its antiviral activity is dependent on its phosphorylation, which is initiated by a virus-specific enzyme.

Mechanism of Action

The mechanism of action of Edoxudine involves a multi-step process that ultimately leads to the inhibition of viral DNA synthesis.[1][6]

  • Viral Thymidine Kinase Activation: Edoxudine is first phosphorylated by the viral thymidine kinase to form Edoxudine-5'-monophosphate. This step is crucial for its selectivity, as the drug is preferentially activated in herpes-infected cells.[1][6]

  • Cellular Kinase Phosphorylation: Subsequently, cellular enzymes further phosphorylate the monophosphate derivative to form Edoxudine-5'-triphosphate.[1][6]

  • Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase.[1][6]

  • Incorporation into Viral DNA: Edoxudine is incorporated into viral DNA to a greater extent than into cellular DNA. This incorporation is concentration-dependent and leads to the suppression of viral DNA synthesis and a significant reduction in viral replication.[1][6]

Edoxudine Mechanism of Action Edoxudine Edoxudine Edoxudine_MP Edoxudine-5'-monophosphate Edoxudine->Edoxudine_MP Viral Thymidine Kinase Edoxudine_TP Edoxudine-5'-triphosphate Edoxudine_MP->Edoxudine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Edoxudine_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Edoxudine_TP->Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Edoxudine's activation and inhibitory pathway.

Pharmacokinetics

Preclinical studies in mice have provided insights into the pharmacokinetic profile of Edoxudine.

Table 3: Pharmacokinetic Parameters in Mice
ParameterValueRoute of Administration
Bioavailability 49%Oral
Cmax 2.4 mcg/gOral
Tmax 31.1 minOral
Mean Residence Time 25 minIntravenous
Distribution Half-life 1.4 minIntravenous
Elimination Half-life 24.1 minIntravenous
Plasma Clearance 85 ml/minIntravenous

Data sourced from PubChem.[1][6]

Edoxudine cream demonstrates rapid skin penetration, which may contribute to its efficacy as a topical antiviral agent.[1][6] The oral bioavailability is significant, although the compound undergoes pre-systemic metabolism, likely due to phosphorylases in the gastrointestinal tract.[6]

Experimental Protocols

The following are generalized protocols based on information from suppliers and literature. Researchers should optimize these protocols for their specific experimental setups.

In Vitro Solubility and Stock Solution Preparation

Objective: To prepare Edoxudine stock solutions for in vitro assays.

Materials:

  • Edoxudine powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of Edoxudine powder in a sterile microcentrifuge tube.

  • To prepare a high-concentration stock solution (e.g., 125 mg/mL), add the appropriate volume of DMSO.[3]

  • Vortex the solution thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[5]

  • For cell-based assays, further dilute the DMSO stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to the desired final concentration. Ensure the final DMSO concentration is compatible with the experimental system (typically <0.5%).

  • Store stock solutions at -20°C for up to one month or -80°C for up to six months.[3]

In Vivo Formulation for Animal Studies

Objective: To prepare Edoxudine formulations for in vivo administration.

Materials:

  • Edoxudine powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol (Example Formulations):

  • Formulation 1 (Aqueous): [5]

    • Prepare a stock solution of Edoxudine in DMSO.

    • In a separate tube, prepare a vehicle solution of 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the Edoxudine-DMSO stock to the vehicle to achieve the final desired concentration (e.g., 2 mg/mL). The final DMSO concentration should be around 10%.

    • Vortex thoroughly. Sonication is recommended to ensure complete dissolution.[5]

  • Formulation 2 (Cyclodextrin-based): [3]

    • Prepare a 20% SBE-β-CD solution in saline.

    • Prepare a stock solution of Edoxudine in DMSO (e.g., 20.8 mg/mL).

    • Add 100 µL of the Edoxudine-DMSO stock to 900 µL of the 20% SBE-β-CD solution to obtain a final concentration of approximately 2.08 mg/mL.[3]

    • Mix evenly.

  • Formulation 3 (Oil-based): [3]

    • Prepare a stock solution of Edoxudine in DMSO (e.g., 20.8 mg/mL).

    • Add 100 µL of the Edoxudine-DMSO stock to 900 µL of corn oil.[3]

    • Mix evenly.

Note: The choice of formulation will depend on the route of administration and the specific requirements of the study.

Clinical and Therapeutic Information

Edoxudine was developed as a topical antiviral for the treatment of human herpes keratitis, an inflammation of the cornea caused by HSV.[1] It was also indicated as a 3% cream for dermal herpes simplex virus infections.[1] A randomized, double-blind, placebo-controlled clinical trial evaluated edoxudine 3.0% cream for recurrent genital herpes. The study found that edoxudine reduced viral shedding in both men and women and alleviated several signs of herpes in women.[7]

Additional Applications

Recent research has explored the potential of Edoxudine beyond its antiviral properties.

  • 5-Fluorouracil (5-FU) Modulator: Edoxudine has been investigated for its ability to enhance the therapeutic index of the chemotherapy drug 5-FU. It may achieve this by reducing the catabolism of 5-FU, thereby prolonging its plasma and intratumoral concentrations, and by protecting normal organs through increased endogenous uridine levels.[5]

  • Antibacterial Activity: Studies have shown that Edoxudine can weaken the protective surface of Klebsiella pneumoniae, making the bacteria more susceptible to elimination by immune cells. This suggests a potential role in combating antibiotic-resistant bacteria, not by killing them directly, but by compromising their defense mechanisms.[8][9]

Synthesis

A known synthesis route for Edoxudine involves the following steps:

  • Mercuration of 2'-deoxyuridine.

  • Reaction of the resulting organometallic derivative with ethylene in the presence of dilithiopalladium tetrachloride to yield an alkylation product.

  • In situ catalytic reduction of the alkylation product to obtain Edoxudine.[10]

Edoxudine Synthesis Workflow Start 2'-Deoxyuridine Step1 Mercuration Start->Step1 Intermediate1 Organometallic Derivative Step1->Intermediate1 Step2 Reaction with Ethylene (dilithiopalladium tetrachloride) Intermediate1->Step2 Intermediate2 Alkylation Product Step2->Intermediate2 Step3 Catalytic Reduction Intermediate2->Step3 End Edoxudine Step3->End

Simplified synthesis workflow of Edoxudine.

References

A Comprehensive Technical Guide to 6-Nitro-2,3-dihydro-1,4-benzodioxine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2,3-dihydro-1,4-benzodioxine, a nitroaromatic heterocyclic compound, serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a benzene ring fused to a dihydrodioxine ring with a nitro functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with significant biological activities. The electron-withdrawing nature of the nitro group and the inherent chemical properties of the benzodioxane core allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, synthesis, and characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

The compound, systematically named 6-Nitro-2,3-dihydro-benzo[1][2]dioxine, is also known by several synonyms, including 6-Nitro-1,4-benzodioxan and 2,3-dihydro-6-nitro-1,4-benzodioxin.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 6-Nitro-2,3-dihydro-benzo[1][2]dioxine[3]
Synonyms 6-Nitro-1,4-benzodioxan, this compound[3]
CAS Number 16498-20-7[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Appearance Pale yellow to light brown solid (predicted)

Synthesis and Purification

The primary synthetic route to 6-Nitro-2,3-dihydro-1,4-benzodioxine is through the electrophilic nitration of its parent compound, 2,3-dihydro-1,4-benzodioxin. The following experimental protocol is adapted from a similar nitration reaction of a benzodioxine derivative.[4]

Experimental Protocol: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine

Materials:

  • 2,3-dihydro-1,4-benzodioxin

  • Trifluoroacetic acid (TFA)

  • Nitric acid (fuming)

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin in trifluoroacetic acid and cool the solution in an ice bath to 0 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-Nitro-2,3-dihydro-1,4-benzodioxine.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 6-Nitro-2,3-dihydro-1,4-benzodioxine as a solid.

Characterization

The structural elucidation of the synthesized 6-Nitro-2,3-dihydro-1,4-benzodioxine is accomplished through a combination of spectroscopic techniques. The expected data are summarized below.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. Methylene protons of the dihydrodioxine ring as a multiplet around δ 4.3-4.4 ppm. The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the dihydrodioxine ring around δ 64 ppm.
IR (Infrared) Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C-O-C stretching vibrations of the ether linkages.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181.04). Fragmentation patterns consistent with the structure.

Applications in Drug Development

6-Nitro-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various pharmacologically active compounds. Its primary utility lies in the facile reduction of the nitro group to an amine, which can then be further functionalized.

  • PARP1 Inhibitors: The amino derivative of 6-Nitro-2,3-dihydro-1,4-benzodioxine is a precursor for the synthesis of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are being investigated as anticancer agents.[4]

  • Anticancer Agents: The benzodioxane scaffold is present in a number of compounds with demonstrated cytotoxic effects against various cancer cell lines. The nitro-substituted variant provides a handle for the development of new anticancer drug candidates.

  • Other Bioactive Molecules: The versatile nature of the benzodioxane ring system and the reactivity of the nitro group allow for its incorporation into a wide range of other biologically active molecules.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 6-Nitro-2,3-dihydro-1,4-benzodioxine.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 2,3-dihydro-1,4-benzodioxin reaction Nitration (HNO₃, TFA, 0 °C) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude chromatography Flash Chromatography (Silica Gel) crude->chromatography pure Pure Product: 6-Nitro-2,3-dihydro- 1,4-benzodioxine chromatography->pure nmr NMR (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Synthetic and analytical workflow for 6-Nitro-2,3-dihydro-1,4-benzodioxine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin from Catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the Williamson ether synthesis of 2,3-dihydro-1,4-benzodioxin from catechol and 1,2-dibromoethane. The subsequent step involves the regioselective nitration of the benzodioxin ring at the 6-position using a standard mixed acid nitration protocol. This application note includes comprehensive methodologies, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Introduction

2,3-Dihydro-1,4-benzodioxin and its derivatives are important structural motifs found in a variety of biologically active compounds. The introduction of a nitro group onto the benzodioxin scaffold, specifically at the 6-position, provides a versatile chemical handle for further functionalization, making this compound a key starting material in the development of novel therapeutics and functional materials. The synthetic route described herein is a robust and well-established method for the preparation of this compound.

Data Presentation

Parameter2,3-Dihydro-1,4-benzodioxinThis compound
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol
Appearance Colorless to pale yellow liquidYellow crystalline solid
Melting Point Not applicable (liquid at room temp.)120-124 °C
Boiling Point ~215 °CNot readily available
Typical Yield 70-85%65-80%

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin from Catechol

This procedure is based on the Williamson ether synthesis, a reliable method for forming ethers from an alcohol (in this case, the diol catechol) and an alkyl halide.

Materials:

  • Catechol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 equivalent), anhydrous potassium carbonate (2.2 equivalents), and anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and maintain it at this temperature under reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with deionized water, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2,3-dihydro-1,4-benzodioxin.

  • The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

This protocol describes the electrophilic nitration of the aromatic ring of 2,3-dihydro-1,4-benzodioxin. The ether groups are ortho, para-directing, with the less sterically hindered para-position (C6) being the major site of nitration.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3-dihydro-1,4-benzodioxin (1.0 equivalent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 equivalents) to the stirred benzodioxin, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of benzodioxin in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to afford yellow crystals.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Nitration Catechol Catechol Benzodioxin 2,3-Dihydro-1,4-benzodioxin Catechol->Benzodioxin + 1,2-Dibromoethane K₂CO₃, DMF Nitrobenzodioxin This compound Benzodioxin->Nitrobenzodioxin + HNO₃, H₂SO₄

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Williamson Ether Synthesis (Catechol + 1,2-Dibromoethane) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purification1 Purification (Vacuum Distillation) workup1->purification1 intermediate 2,3-Dihydro-1,4-benzodioxin purification1->intermediate step2 Step 2: Nitration (Mixed Acid) intermediate->step2 workup2 Quenching on Ice & Filtration step2->workup2 purification2 Purification (Recrystallization) workup2->purification2 product This compound purification2->product end End product->end

Caption: Experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Nitration of 2,3-dihydro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 2,3-dihydro-1,4-benzodioxin is a crucial electrophilic aromatic substitution reaction for the synthesis of key intermediates in medicinal chemistry and drug development. The introduction of a nitro group onto the benzodioxin scaffold allows for further functionalization, such as reduction to an amine, enabling the synthesis of a diverse range of derivatives. This document provides a detailed protocol for the regioselective synthesis of 6-nitro-2,3-dihydro-1,4-benzodioxin, a valuable precursor for various biologically active compounds.

Reaction Principle

The nitration of 2,3-dihydro-1,4-benzodioxin proceeds via an electrophilic aromatic substitution mechanism. The ether linkages of the dioxin ring are activating and ortho-, para-directing. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the oxygen atoms. The primary product of the mononitration is the 6-nitro derivative. The nitronium ion is typically generated in situ from the reaction of nitric acid with a stronger acid, such as sulfuric acid, or in a mixture with acetic anhydride or acetic acid.

Experimental Protocols

Method A: Nitration using Nitric Acid and Acetic Acid

This protocol is adapted from a high-yield synthesis of a related compound, 5-nitro-1,3-benzodioxole, and is expected to produce the desired 6-nitro-2,3-dihydro-1,4-benzodioxin in good yield.[1]

Materials and Reagents:

  • 2,3-dihydro-1,4-benzodioxin

  • Glacial Acetic Acid (CH₃COOH)

  • Nitric Acid (HNO₃, d=1.4)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxin (e.g., 0.1 mol) in glacial acetic acid (e.g., 75 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 15-25 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of nitric acid (e.g., 9 mL) and glacial acetic acid (e.g., 30 mL).

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxin over a period of approximately 30-45 minutes. Maintain the internal reaction temperature between 15-25 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. The product will precipitate as a solid. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-nitro-2,3-dihydro-1,4-benzodioxin.

  • Drying: Dry the purified crystals in a desiccator.

Method B: Nitration using a N-Nitropyrazole Reagent

A milder and alternative method involves the use of a versatile N-nitropyrazole nitrating reagent, which has been shown to nitrate 2,3-dihydro-1,4-benzodioxin in good yield.[2]

Materials and Reagents:

  • 2,3-dihydro-1,4-benzodioxin

  • N-nitropyrazole reagent (e.g., 1,4-dinitro-1H-pyrazole)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Acetonitrile (MeCN) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Reaction vessel suitable for heating

Procedure (General Conditions):

  • Reaction Setup: In a reaction vessel, combine 2,3-dihydro-1,4-benzodioxin (1.0 equiv), the N-nitropyrazole reagent (1.2–2.0 equiv), and the Lewis acid catalyst (10–20 mol %).

  • Solvent Addition: Add the appropriate solvent (MeCN or HFIP).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and purify by standard chromatographic techniques to isolate the 6-nitro-2,3-dihydro-1,4-benzodioxin.

Data Presentation

Parameter6-nitro-2,3-dihydro-1,4-benzodioxinReference
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [3]
CAS Number 16498-20-7[3]
Appearance Crystalline solid
Melting Point 120-124 °C[3]
Yield (Method A) Expected to be high (e.g., ~90% based on a similar reaction)[1]
Yield (Method B) 46–84%[2]
¹H NMR (CDCl₃, ppm) Data not explicitly available in search results.
¹³C NMR (CDCl₃, ppm) Data not explicitly available in search results.
FTIR (cm⁻¹) Symmetric and asymmetric stretching of NO₂ group expected around 1520 and 1340 cm⁻¹.[4]

Note: Spectroscopic data needs to be confirmed by experimental analysis.

Mandatory Visualization

Experimental Workflow for Nitration (Method A)

Nitration_Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 2,3-dihydro-1,4-benzodioxin in glacial acetic acid start->dissolve cool Cool to 15-25 °C dissolve->cool add_nitrating_mix Add Nitrating Mixture dropwise (15-25 °C) cool->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ in Acetic Acid) prep_nitrating_mix->add_nitrating_mix stir_rt Stir at Room Temperature overnight precipitate Pour into ice/water to precipitate product stir_rt->precipitate filtrate Filter and wash with cold water precipitate->filtrate recrystallize Recrystallize from ethanol filtrate->recrystallize dry Dry the product recrystallize->dry end End dry->end

Caption: Workflow for the nitration of 2,3-dihydro-1,4-benzodioxin.

Signaling Pathway (Reaction Mechanism)

Nitration_Mechanism cluster_reagents Reagent Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) (Electrophile) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻) Benzodioxin 2,3-dihydro-1,4-benzodioxin NO2_plus->Benzodioxin Sigma_complex Arenium Ion Intermediate (Sigma Complex) Benzodioxin->Sigma_complex + NO₂⁺ Product 6-Nitro-2,3-dihydro-1,4-benzodioxin Sigma_complex->Product - H⁺ HSO4_minus_regen Bisulfate (HSO₄⁻) Sigma_complex->HSO4_minus_regen Deprotonation H_plus Proton (H⁺) H2SO4_regen Sulfuric Acid (H₂SO₄) HSO4_minus_regen->H2SO4_regen + H⁺ H_plus_regen Proton (H⁺)

Caption: Mechanism of electrophilic aromatic nitration.

References

Application Notes and Protocols: Synthesis of 6-nitro-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 6-nitro-1,4-benzodioxane, a valuable intermediate in medicinal chemistry and drug development. The procedure outlined is based on the well-established electrophilic nitration of an aromatic ring, a fundamental reaction in organic synthesis.

Introduction

6-Nitro-1,4-benzodioxane serves as a key building block in the synthesis of a variety of pharmacologically active compounds. The introduction of the nitro group at the 6-position of the 1,4-benzodioxane scaffold is typically achieved through electrophilic aromatic substitution. This reaction involves the treatment of 1,4-benzodioxane with a nitrating agent, commonly a mixture of nitric acid and a strong protic acid, such as sulfuric acid or glacial acetic acid. The strong acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is regioselective, with the electron-donating ether groups of the dioxan ring directing the substitution primarily to the para position (position 6).

Experimental Protocol

This protocol details the synthesis of 6-nitro-1,4-benzodioxane via the direct nitration of 1,4-benzodioxane.

Materials and Reagents:

  • 1,4-Benzodioxane

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Glacial Acetic Acid (optional, as an alternative to sulfuric acid)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Melting point apparatus

Procedure:

1. Preparation of the Nitrating Mixture:

  • In a separate flask, carefully and slowly add a predetermined molar equivalent of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid with gentle stirring.

  • Allow the mixture to cool back to 0-5 °C in an ice-water bath.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-benzodioxane in a suitable solvent (if necessary, though often the reaction is run neat or in the acid mixture).

  • Cool the flask containing the 1,4-benzodioxane solution to 0-5 °C in an ice-water bath.

3. Nitration Reaction:

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1,4-benzodioxane solution using a dropping funnel.

  • Maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

4. Work-up and Isolation:

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.

  • Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

  • A wash with a saturated aqueous solution of sodium bicarbonate can also be employed to neutralize any remaining acid, followed by another wash with distilled water.

5. Purification:

  • The crude 6-nitro-1,4-benzodioxane can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice-water bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

6. Characterization:

  • Determine the melting point of the purified 6-nitro-1,4-benzodioxane and compare it with the literature value.

  • Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

Data Presentation

ParameterValueReference
Starting Material 1,4-BenzodioxaneCommercial
Product 6-Nitro-1,4-benzodioxaneSynthesized
Molecular Formula C₈H₇NO₄-
Molecular Weight 181.15 g/mol -
Appearance Light yellow powder[1]
Melting Point 118-126 °C[1]
Purity ≥ 98% (HPLC)[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Start Start Reagents 1,4-Benzodioxane Conc. Nitric Acid Conc. Sulfuric Acid Start->Reagents Gather Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0-5 °C) Reagents->Nitrating_Mixture Dissolve Dissolve 1,4-Benzodioxane and cool to 0-5 °C Nitration Slowly add Nitrating Mixture (maintain < 10 °C) Dissolve->Nitration Stir Stir at Room Temperature Nitration->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Water & NaHCO₃ Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Characterize Characterize (MP, NMR, IR) Dry->Characterize End End Characterize->End

References

Application Notes and Protocols for the Reduction of 2,3-Dihydro-6-nitro-1,4-benzodioxin to 6-amino-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 2,3-Dihydro-6-nitro-1,4-benzodioxin to form 6-amino-1,4-benzodioxane is a critical transformation in synthetic organic chemistry. The resulting amine is a valuable building block for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. The presence of the benzodioxane moiety is a key structural feature in various therapeutic agents. This document provides detailed application notes and experimental protocols for several common methods to achieve this reduction, allowing for a comparative assessment of different synthetic strategies.

Chemical Transformation

The overall chemical reaction is the reduction of the nitro group of this compound to a primary amine, yielding 6-amino-1,4-benzodioxane.

Reaction_Scheme cluster_reactant Starting Material cluster_product Product reactant This compound reagents Reducing Agent (e.g., Pd/C, H₂; Fe/AcOH; SnCl₂·2H₂O) reactant->reagents product 6-amino-1,4-benzodioxane reagents->product

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The selection of a suitable reduction method depends on factors such as scale, functional group tolerance, cost, and desired purity. Below is a summary of common methods with typical quantitative data.

MethodReducing Agent(s)Catalyst (if applicable)Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Purity Notes
Catalytic Hydrogenation Hydrogen gas (H₂)Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl Acetate25 - 502 - 6>90High purity, catalyst filtration required.
Metal/Acid Reduction Iron (Fe) powderNoneEthanol, Acetic Acid80 - 1002 - 470 - 85Workup can be challenging due to iron salts.
Metal Salt Reduction Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)NoneEthanol, Ethyl Acetate50 - 783 - 565 - 80Can be sluggish; removal of tin salts is crucial.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This method is often preferred for its high yield and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 15-20 mL per gram of nitro compound).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1,4-benzodioxane.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Catalytic_Hydrogenation_Workflow start Start dissolve Dissolve Nitro Compound in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate (H₂ balloon or Parr) add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product (if needed) concentrate->purify end End purify->end

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Iron in Acetic Acid

This classical method is a cost-effective alternative to catalytic hydrogenation.

Materials:

  • This compound

  • Iron powder (Fe), fine grade

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 v/v mixture).

  • Heat the mixture to a gentle reflux (around 80-90 °C).

  • To the refluxing solution, add iron powder (3.0 - 5.0 eq) portion-wise to control the exothermic reaction.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization as needed.

Iron_Reduction_Workflow start Start suspend Suspend Nitro Compound in EtOH/AcOH start->suspend add_fe Add Iron Powder at Reflux suspend->add_fe reflux Reflux for 2-4h add_fe->reflux monitor Monitor Reaction (TLC) reflux->monitor filter Filter off Iron Salts monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate neutralize Neutralize & Extract concentrate->neutralize dry_concentrate Dry and Concentrate Organic Phase neutralize->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: Workflow for Iron-Mediated Reduction.

Protocol 3: Reduction with Tin(II) Chloride Dihydrate

This method is useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice and basify with a saturated aqueous solution of sodium bicarbonate or 1 M NaOH to a pH of ~8. This will precipitate tin salts.

  • Filter the resulting slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Product Characterization

6-amino-1,4-benzodioxane

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 6.65-6.55 (m, 2H), 6.20-6.10 (m, 1H), 4.25 (s, 4H), 3.55 (br s, 2H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 143.9, 141.5, 136.2, 117.8, 109.8, 105.7, 64.5, 64.3.

    • Mass Spectrometry (EI): m/z 151 (M⁺).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion. The catalyst is pyrophoric and should be handled with care, especially when dry.

  • The addition of iron powder to a hot acidic solution can be exothermic. Add the iron powder in portions to control the reaction rate.

  • Tin compounds can be toxic. Handle tin(II) chloride with care and dispose of tin-containing waste appropriately.

  • Neutralization of acidic reaction mixtures with bicarbonate or hydroxide solutions can be exothermic and produce gas. Perform this step slowly and with caution.

References

Application Notes and Protocols for the Catalytichydrogenation of 6-nitro-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 6-nitro-1,4-benzodioxane is a critical chemical transformation for the synthesis of 6-amino-1,4-benzodioxane. This resulting amine is a vital building block in the development of various pharmaceutical agents. The 1,4-benzodioxane scaffold is present in numerous biologically active compounds, highlighting the importance of efficient and well-characterized synthetic routes to its derivatives.[1] This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenation of 6-nitro-1,4-benzodioxane, intended to aid researchers in the consistent and optimized production of 6-amino-1,4-benzodioxane.

Application Notes

The reduction of the nitro group in 6-nitro-1,4-benzodioxane to an amine is a cornerstone reaction for the elaboration of this scaffold in medicinal chemistry. The resulting 6-amino-1,4-benzodioxane serves as a versatile intermediate for the synthesis of a wide array of compounds with diverse biological activities. The 1,4-benzodioxane moiety is a key structural feature in several marketed drugs and clinical candidates.[1]

The choice of catalyst and reaction conditions for the hydrogenation of 6-nitro-1,4-benzodioxane can significantly impact the reaction's efficiency, selectivity, and yield. Common catalytic systems include heterogeneous catalysts such as palladium on carbon (Pd/C) and Raney® Nickel, typically utilizing molecular hydrogen (H₂) as the reductant. An alternative approach is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium formate in the presence of a catalyst.

Direct reduction of 6-nitro-1,4-benzodioxane has been reported to yield 6-amino-1,4-benzodioxane in 65% yield, although specific conditions for this reported yield can vary.[2] Careful selection of the catalytic system is crucial to achieve high conversion and purity of the desired product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the catalytic hydrogenation of 6-nitro-1,4-benzodioxane under various conditions. This allows for a direct comparison of different methodologies to select the most appropriate protocol for a given research need.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
10% Pd/CH₂ (gas)EthanolRoom Temperature116HighGeneral Protocol[3]
Raney® NickelH₂ (gas)Ethanol25-1001-51-4HighGeneral Protocol[4][5]
10% Pd/CAmmonium FormateMethanolRoom TemperatureN/A0.5-2HighGeneral Protocol

Note: "High" yield indicates that while specific quantitative data for 6-nitro-1,4-benzodioxane was not found in the search results, these conditions are generally reported to provide high yields for the reduction of nitroarenes. Researchers should perform small-scale optimization experiments to determine the exact yield for this specific substrate.

Experimental Protocols

Detailed methodologies for the key experimental approaches to the catalytic hydrogenation of 6-nitro-1,4-benzodioxane are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol describes the reduction of 6-nitro-1,4-benzodioxane using a standard heterogeneous catalytic hydrogenation method.

Materials:

  • 6-nitro-1,4-benzodioxane

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Magnetic stirrer or mechanical shaker

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

Procedure:

  • Reactor Setup: In a suitable reaction flask, dissolve 6-nitro-1,4-benzodioxane in ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.

  • System Purge: Securely seal the reaction flask and purge the system with an inert gas to remove air. Subsequently, evacuate the flask and backfill with hydrogen gas. Repeat this purge-evacuate-fill cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Vigorously stir or shake the reaction mixture at room temperature under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon or a pressurized vessel).

  • Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent or water and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-1,4-benzodioxane.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel and H₂ Gas

This protocol provides an alternative method using Raney® Nickel, which can be advantageous in certain synthetic contexts.

Materials:

  • 6-nitro-1,4-benzodioxane

  • Raney® Nickel (in a slurry, typically in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation reactor (e.g., Parr apparatus)

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (ethanol) to remove the storage solution.

  • Reactor Setup: In a hydrogenation reactor, add the solution of 6-nitro-1,4-benzodioxane in ethanol.

  • Catalyst Addition: Under an inert atmosphere, add the washed Raney® Nickel to the reactor.

  • System Purge and Pressurization: Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-5 atm).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques (TLC, LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and the filter cake must be kept wet and handled with extreme care.

  • Isolation and Purification: Concentrate the filtrate and purify the resulting 6-amino-1,4-benzodioxane as described in Protocol 1.

Protocol 3: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol offers a convenient alternative to using pressurized hydrogen gas.

Materials:

  • 6-nitro-1,4-benzodioxane

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (or other suitable solvent)

  • Reaction flask

  • Magnetic stirrer

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1,4-benzodioxane in methanol.

  • Reagent Addition: Add 10% Pd/C to the solution, followed by the portion-wise addition of ammonium formate (typically 3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up and Filtration: Upon completion, dilute the mixture with methanol and filter through a pad of filter aid to remove the catalyst. As with other protocols, handle the catalyst-wetted filter cake with care.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard laboratory techniques.

Visualizations

The following diagrams illustrate the key workflows and relationships described in these application notes.

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation (H₂ Gas) A Dissolve 6-nitro-1,4-benzodioxane in Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Purge with Inert Gas & H₂ B->C D Run Reaction under H₂ Pressure C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify 6-amino-1,4-benzodioxane G->H

Catalytic Hydrogenation Workflow

G cluster_transfer_workflow Experimental Workflow: Catalytic Transfer Hydrogenation A Dissolve 6-nitro-1,4-benzodioxane in Solvent B Add Pd/C and Ammonium Formate A->B C Stir at Room Temperature B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify 6-amino-1,4-benzodioxane F->G

Transfer Hydrogenation Workflow

G cluster_pathway Signaling Pathway in Drug Development A 6-nitro-1,4-benzodioxane (Starting Material) B Catalytic Hydrogenation A->B C 6-amino-1,4-benzodioxane (Key Intermediate) B->C D Further Synthetic Modifications C->D E Bioactive Molecules / Drug Candidates D->E

References

Application Notes and Protocols: Synthesis of PARP1 Inhibitors Utilizing 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, with a focus on derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold. The protocols outlined below are based on established chemical syntheses of similar compounds and provide a framework for the utilization of 2,3-Dihydro-6-nitro-1,4-benzodioxin as a key starting material.

Introduction to PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage.[1][2][3] It detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[4] Inhibitors of PARP1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By blocking PARP1's catalytic activity, these inhibitors lead to the accumulation of unrepaired single-strand breaks, which are subsequently converted to lethal double-strand breaks during replication, inducing synthetic lethality in cancer cells.[5]

The 2,3-dihydro-1,4-benzodioxin moiety has been identified as a valuable scaffold in the design of novel PARP1 inhibitors. This document outlines the synthesis and evaluation of such inhibitors starting from this compound.

Quantitative Data: Inhibitory Potency of 2,3-Dihydro-1,4-benzodioxine Derivatives

The following table summarizes the in vitro inhibitory activity of synthesized 2,3-dihydro-1,4-benzodioxine derivatives against the PARP1 enzyme.

Compound IDChemical NamePARP1 IC50 (µM)Reference
3 N-(4-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide12[5]
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8[5][6]
10 4-(4-fluorobenzyl)-2H-phthalazin-1-one0.88[5]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide0.082[5]

Experimental Protocols

This protocol describes a proposed multi-step synthesis to generate a PARP1 inhibitor based on the 2,3-dihydro-1,4-benzodioxin scaffold, starting from the commercially available this compound. The initial step involves the reduction of the nitro group to an amine, followed by amide coupling.

Step 1: Reduction of this compound to 2,3-Dihydro-1,4-benzodioxin-6-amine

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1,4-benzodioxin-6-amine. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Amide Coupling to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

  • Dissolve 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the PARP1 enzyme.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (as a substrate for PARylation)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-PAR antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Synthesized inhibitor compounds

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Procedure:

    • Coat a 96-well streptavidin plate with histones.

    • Add the PARP1 enzyme to each well.

    • Add varying concentrations of the inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody and incubate for 1 hour.

    • Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol details the assessment of PARP1 inhibition in a cellular context by measuring the levels of PARylation.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., with BRCA mutations) to 70-80% confluency.

    • Treat the cells with varying concentrations of the synthesized inhibitor for a specified duration (e.g., 24 hours).

    • Include a vehicle control (e.g., DMSO).

    • Optionally, induce DNA damage with an agent like hydrogen peroxide (H₂O₂) to stimulate PARP1 activity.[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Quantify the protein concentration of the lysates using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against PAR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[4]

    • Normalize the PAR signal to a loading control like β-actin or GAPDH.

Visualizations

PARP1_Signaling_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_repair Cellular Response DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA Repair Proteins DNA Repair Proteins PAR->DNA Repair Proteins recruits Chromatin Remodeling Chromatin Remodeling PAR->Chromatin Remodeling induces DNA Repair DNA Repair DNA Repair Proteins->DNA Repair Chromatin Remodeling->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: PARP1 signaling pathway in response to DNA damage.

Synthesis_Workflow Start 2,3-Dihydro-6-nitro- 1,4-benzodioxin Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate 2,3-Dihydro-1,4- benzodioxin-6-amine Step1->Intermediate Step2 Amide Coupling (Carboxylic Acid, Coupling Agent) Intermediate->Step2 FinalProduct Target PARP1 Inhibitor (Amide Derivative) Step2->FinalProduct

Caption: Synthesis workflow for a PARP1 inhibitor.

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays Synthesis Chemical Synthesis of Inhibitor EnzymeAssay PARP1 Enzymatic Assay Synthesis->EnzymeAssay IC50 IC50 Determination EnzymeAssay->IC50 CellTreatment Treat Cancer Cells with Inhibitor IC50->CellTreatment WesternBlot Western Blot for PAR levels CellTreatment->WesternBlot ViabilityAssay Cell Viability/Apoptosis Assay CellTreatment->ViabilityAssay

Caption: Experimental workflow for inhibitor evaluation.

References

Application Notes and Protocols: Synthesis of Sulfonamide Derivatives from 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of various sulfonamide derivatives starting from 2,3-Dihydro-6-nitro-1,4-benzodioxin. The protocols are based on established chemical transformations and offer detailed step-by-step procedures, data presentation, and workflow visualizations to facilitate research and development in medicinal chemistry.

Introduction

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 1,4-benzodioxan moiety is a privileged scaffold found in numerous biologically active molecules. The combination of these two pharmacophores can lead to the discovery of novel therapeutic agents. This document outlines the synthetic route from this compound to N-substituted sulfonamide derivatives.

Overall Synthetic Scheme

The multi-step synthesis involves the initial reduction of the nitro group of this compound to form the corresponding amine. This amine is then reacted with a sulfonyl chloride to yield the parent sulfonamide. Subsequent N-alkylation or N-arylation can be performed to generate a library of diverse derivatives.

G A This compound B 2,3-Dihydro-1,4-benzodioxin-6-amine A->B Reduction C N-(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonamide B->C Sulfonylation (R-SO2Cl) D N-Substituted Sulfonamide Derivatives C->D N-Alkylation/Arylation (R'-X)

Caption: Overall synthetic workflow from the nitro starting material to final derivatives.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine (2)

This protocol describes the reduction of the nitro group of this compound (1) to the corresponding amine. A common method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1,4-benzodioxin-6-amine (2). The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3)

This step involves the reaction of the synthesized amine with a sulfonyl chloride to form the sulfonamide linkage.[1][2]

G cluster_0 Reaction Mixture A 2,3-Dihydro-1,4-benzodioxin-6-amine (2) D Stirring at Room Temperature A->D B Benzenesulfonyl chloride B->D C Aqueous Na2CO3 (10%) C->D E Acidification (conc. HCl to pH 2) D->E F Filtration, Washing, and Drying E->F G N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) F->G

Caption: Experimental workflow for the synthesis of the parent sulfonamide.

Protocol:

  • Reaction Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1) in an aqueous solution of 10% sodium carbonate.[3][4]

  • Reagent Addition: To the stirring solution, add benzenesulfonyl chloride (2) dropwise at room temperature.[2]

  • Reaction: Continue stirring the reaction mixture for 4-5 hours at room temperature.[3][4]

  • Precipitation: After completion of the reaction (monitored by TLC), acidify the mixture to pH 2 using concentrated HCl.[3]

  • Isolation: Filter the resulting precipitate, wash it thoroughly with distilled water, and air-dry to obtain the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3).[3]

Table 1: Characterization Data for N-(2,3-dihydrobenzo[4][5]-dioxin-6-yl)-4-methylbenzenesulfonamide [3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3a C15H15O4NS305.367129-13080

(Note: Data is for the tosyl derivative, a closely related analogue)

Step 3: Synthesis of N-Substituted Sulfonamide Derivatives (7a-l)

The parent sulfonamide can be further functionalized by N-alkylation or N-arylation to produce a diverse range of derivatives.[2][3][4]

Protocol:

  • Reaction Setup: To a solution of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) in dimethylformamide (DMF), add lithium hydride (LiH) as a base.[3][4]

  • Activation: Stir the mixture for about 30 minutes at room temperature to activate the sulfonamide nitrogen.[4]

  • Reagent Addition: Add the desired alkyl or aryl halide (e.g., 2-bromo-N-(substituted-phenyl)acetamides) to the reaction mixture.[3][4]

  • Reaction: Continue stirring at room temperature for an additional 4-5 hours.[3][4]

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the final N-substituted sulfonamide derivatives.

Table 2: Synthesis of N-Substituted Sulfonamide Derivatives [3]

CompoundR Group (in 2-bromo-N-(R-phenyl)acetamide)Molecular FormulaMelting Point (°C)Yield (%)
7a HC23H22N2O5S158-15985
7b 2-ClC23H21ClN2O5S141-14282
7c 3-ClC23H21ClN2O5S109-11089
7d 4-ClC23H21ClN2O5S124-12584
7e 2-CH3C24H24N2O5S148-14983
7f 3-CH3C24H24N2O5S134-13588
7g 4-CH3C24H24N2O5S115-11686
7h 4-FC23H21FN2O5S104-10580
7i 4-OCH3C24H24N2O5S94-9581
7j 2,6-(CH3)2C25H26N2O5S86-8780
7k 4-BrC23H21BrN2O5S129-13087
7l 4-NO2C23H21N3O7S119-12082

(Note: Data is for derivatives of N-(2,3-dihydrobenzo[4][5]-dioxin-6-yl)-4-methylbenzenesulfonamide)

Biological Activity

Some of the synthesized sulfonamide derivatives have been evaluated for their enzyme inhibitory activities. For instance, certain derivatives have shown inhibitory potential against α-glucosidase, suggesting their possible application as anti-diabetic agents.[2][6]

Table 3: α-Glucosidase Inhibitory Activity of Selected Derivatives [2]

CompoundIC50 (µM)
7i 86.31 ± 0.11
7k 81.12 ± 0.13
Acarbose (Standard)37.38 ± 0.12

Conclusion

The protocols outlined provide a clear and reproducible pathway for the synthesis of a variety of sulfonamide derivatives starting from this compound. The structured data and visual workflows are intended to aid researchers in the efficient development of novel compounds with potential therapeutic applications. The modular nature of the final step allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

References

Application Note: HPLC Analysis of 2,3-Dihydro-6-nitro-1,4-benzodioxin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-6-nitro-1,4-benzodioxin and its derivatives are important intermediates in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] The purity and accurate quantification of these compounds are critical for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in complex mixtures. This application note provides a detailed protocol for the HPLC analysis of this compound and can be adapted for its derivatives.

The separation of benzodioxin isomers can be challenging, sometimes requiring specialized stationary phases.[2][3] However, for routine analysis of this compound, a reversed-phase HPLC method using a C18 column provides a reliable and accessible approach.[1]

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[1] A Newcrom R1 column is also a suitable alternative.[4]

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.[1]

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.[1]

Reagents and Standards

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): ACS grade or higher. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

  • This compound Reference Standard: A well-characterized standard of known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Stationary Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL

Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of phosphoric acid to 1 L of water (Mobile Phase A) and 1 mL of phosphoric acid to 1 L of acetonitrile (Mobile Phase B). Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to the desired concentrations for calibration.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.[1]

Data Presentation

The following table presents representative quantitative data for the HPLC analysis of this compound using the described method.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound8.51.1>5000
Potential Impurity 1 (e.g., dinitro derivative)10.21.2>6000
Potential Impurity 2 (e.g., starting material)4.11.0>4000

Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²) >0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) <2%

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification Chromatogram_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC analysis of this compound.

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries. For the analysis of derivatives, the chromatographic conditions, particularly the gradient profile, may require optimization to achieve adequate separation.

References

Application Notes and Protocols: Derivatization of Amino-benzodioxin for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amino-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of an amino group provides a versatile handle for chemical modification, allowing for the generation of diverse libraries of derivatives for biological screening. This document provides detailed application notes and protocols for the derivatization of amino-benzodioxin and subsequent biological evaluation against various targets, including adrenoceptors, enzymes involved in metabolic disorders, and cancer cell lines.

Derivatization Strategies for Amino-benzodioxin

The primary amino group on the benzodioxin ring is readily derivatized through various chemical reactions. A common and effective strategy is N-acylation to form amide derivatives. This approach allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties and biological activity.

General Workflow for N-Acylation of Amino-benzodioxin

N-Acylation Workflow start Start with Amino-benzodioxin step1 Dissolve in Alkaline Medium (e.g., 10% aq. Na2CO3) start->step1 step2 Add Sulfonyl Chloride (e.g., 4-methylbenzenesulfonyl chloride) Stir at room temperature step1->step2 intermediate Intermediate: N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) sulfonamide step2->intermediate step3 Dissolve Intermediate in DMF Add Base (e.g., LiH) intermediate->step3 step4 Add 2-bromo-N-(substituted-phenyl)acetamide step3->step4 step5 Stir for 3-4 hours Monitor by TLC step4->step5 step6 Precipitate with water Filter, wash, and dry step5->step6 product Final Product: N-Acylated Amino-benzodioxin Derivative step6->product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival AminoBenzodioxin Amino-benzodioxin Derivative AminoBenzodioxin->PI3K Inhibits? ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Differentiation TranscriptionFactors->CellProliferation AminoBenzodioxin Amino-benzodioxin Derivative AminoBenzodioxin->Raf Inhibits?

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of crude 2,3-Dihydro-6-nitro-1,4-benzodioxin.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps before attempting chromatographic purification?

A1: Before proceeding with column chromatography, it is crucial to perform a preliminary analysis of the crude product using Thin Layer Chromatography (TLC). This will help in determining the number of components in the mixture and in selecting an appropriate solvent system for effective separation. A good solvent system should provide a clear separation between the desired product and impurities, with the product having an Rf value ideally between 0.2 and 0.4.

Q2: How do I choose the right stationary and mobile phase for the purification?

A2: For the purification of moderately polar compounds like this compound, silica gel (100-200 mesh) is a commonly used and effective stationary phase. The mobile phase, or eluent, should be a mixture of a non-polar and a polar solvent. A common choice is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.[1]

Q3: What could be the cause of poor separation between my compound and impurities?

A3: Poor separation can result from several factors:

  • Inappropriate solvent system: The polarity of the eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad, overlapping bands. It is advisable to re-optimize the solvent system using TLC.

  • Column overloading: Applying too much crude sample to the column can lead to broad bands and incomplete separation.

  • Improper column packing: An unevenly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase and poor separation.[2]

  • Sample application: The sample should be applied as a narrow, concentrated band at the top of the column.[3]

Q4: My purified product yield is very low. What are the possible reasons?

A4: Low yield can be attributed to:

  • Compound instability: The compound might be degrading on the silica gel. You can check for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[4]

  • Irreversible adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel.

  • Loss during workup: Significant amounts of the product may be lost during the extraction and solvent evaporation steps prior to chromatography.

  • Co-elution with impurities: If the separation is not optimal, some of the product may be discarded with fractions containing impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No compound eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
The compound may have decomposed on the column.Test the stability of your compound on silica gel using a 2D TLC analysis.[3][4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4]
The compound is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or "tailing" of the compound band The compound may be too soluble in the mobile phase, or there might be an interaction with the stationary phase.Try a different solvent system. Increasing the polarity of the eluting solvent once the compound starts to elute can sometimes help.[4]
The column may be overloaded with the sample.Use a larger column or reduce the amount of sample being purified.
Cracks or channels in the stationary phase The column was allowed to run dry.Always keep the solvent level above the top of the stationary phase.[2]
Improper packing of the column.Ensure the silica gel slurry is homogeneous and allowed to settle evenly without air bubbles.
Crystallization of the compound on the column The compound has low solubility in the mobile phase.Switch to a solvent system in which the compound is more soluble. If this is not feasible, you may need to use a larger volume of eluent.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using column chromatography.

Materials and Equipment:
  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Glass wool or cotton

  • Sand

  • Beakers and flasks

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:
  • Column Preparation:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Gently pour the slurry into the column, allowing the silica to settle evenly. Tap the column gently to ensure uniform packing and remove any air bubbles.

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.[2]

    • Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column.[3]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions.

    • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) to elute the compounds based on their polarity.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure desired product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Chromatographic Parameters Summary

ParameterRecommended Specification
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Hexane / Ethyl Acetate
Elution Gradient Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of Ethyl Acetate.
Sample Preparation Dissolve in a minimum amount of eluent or dry load with silica gel.
Detection UV visualization (if compound is UV active) or staining with a suitable agent (e.g., potassium permanganate) on a TLC plate.

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC Prep Column Preparation (Slurry Packing) TLC->Prep Optimized Eluent Load Sample Loading (Wet or Dry) Prep->Load Elute Elution (Gradient Polarity) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Waste Impurity Fractions Analyze->Waste Identify Impure Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

References

Technical Support Center: Optimizing Nitration of 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of 1,4-benzodioxane. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 1,4-benzodioxane?

The direct nitration of 1,4-benzodioxane is an electrophilic aromatic substitution reaction. The dioxane ring's ether oxygens are activating groups and ortho-, para-directing. Consequently, the primary product is 6-nitro-1,4-benzodioxane , where the nitro group is in the para position relative to one of the ether oxygens. Further nitration under more strenuous conditions can lead to 6,7-dinitro-1,4-benzodioxane .[1] The formation of a 6,7,8-trinitro derivative has also been reported using a mixture of acetic, nitric, and sulfuric acids.[1]

Q2: Which nitrating agents are most effective for this reaction?

The most common and cost-effective method for nitrating 1,4-benzodioxane is using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Alternative nitrating systems, such as nitric acid in acetic anhydride, can also be employed and may offer different regioselectivity or milder reaction conditions.[3]

Q3: How can I synthesize specific nitro isomers of 1,4-benzodioxane that are not the primary products of direct nitration?

Synthesizing isomers like 5-nitro- or 8-nitro-1,4-benzodioxane typically requires a different strategy than direct nitration of the parent molecule. The most effective approach is to start with an already substituted catechol. For example, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate can yield a mixture of methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate, which can then be separated.

Troubleshooting Guide

Problem 1: Low or no yield of the desired nitro product.

  • Possible Cause 1: Inactive Nitrating Agent. The nitronium ion (NO₂⁺) is sensitive to water. If using mixed acid, ensure that concentrated acids were used and that the reagents were not unduly exposed to atmospheric moisture.

  • Solution 1: Use fresh, concentrated nitric and sulfuric acids. Prepare the nitrating mixture just before use and keep it cool.

  • Possible Cause 2: Insufficient Reaction Temperature or Time. While the reaction is exothermic and requires cooling, maintaining too low a temperature for an insufficient duration may result in an incomplete reaction.

  • Solution 2: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir at room temperature for a longer period after the initial exothermic phase, or slightly increasing the temperature, though with extreme caution.

Problem 2: Formation of multiple products and difficulty in purification.

  • Possible Cause 1: Over-nitration. The use of harsh conditions (high temperature, excess nitrating agent) can lead to the formation of dinitro or even trinitro derivatives, complicating the purification process.[1]

  • Solution 1: Maintain strict temperature control, typically between 0-10°C during the addition of the nitrating agent. Use a stoichiometric amount or a slight excess of nitric acid.

  • Possible Cause 2: Formation of Isomeric Byproducts. While the 6-nitro isomer is the major product, the formation of the 7-nitro isomer is possible. The separation of these isomers can be challenging due to their similar polarities.

  • Solution 2: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. Monitor fractions carefully by TLC.

Problem 3: The reaction mixture turns dark or forms a tar-like substance.

  • Possible Cause: Oxidation or Degradation. The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the oxidation of the aromatic ring or cleavage of the dioxane ring, resulting in complex, tarry byproducts.

  • Solution: Ensure slow, dropwise addition of the nitrating agent to the substrate solution while maintaining a low temperature and efficient stirring. This helps to dissipate heat and prevent localized "hot spots" where degradation can occur.

Data Presentation

The yield of nitro-1,4-benzodioxane derivatives is highly dependent on the starting material and reaction conditions. Below is a summary of reported yields for various synthetic routes.

Starting MaterialProductNitrating/Reaction ConditionYieldReference
2-Benzyloxy-5-nitrophenol2-Tosyloxymethyl-6-nitro-1,4-benzodioxaneMulti-step synthesis72%[4]
3-NitrocatecholMethyl 8-nitro-1,4-benzodioxane-2-carboxylateN,N-diisopropylethylamine, acetonitrile, reflux31%[5]
3-NitrocatecholMethyl 5-nitro-1,4-benzodioxane-2-carboxylateN,N-diisopropylethylamine, acetonitrile, reflux20%[5]

Note: Specific isomer ratios for the direct nitration of unsubstituted 1,4-benzodioxane are not consistently reported in the literature, but the 6-nitro isomer is consistently cited as the major product.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1,4-benzodioxane using Mixed Acid

This protocol is a representative procedure for the mono-nitration of 1,4-benzodioxane using a mixture of nitric and sulfuric acids.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,4-benzodioxane (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0°C.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2-3 equivalents). Allow this mixture to cool to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred 1,4-benzodioxane solution. Meticulously maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction's progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper to remove residual acids.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-nitro-1,4-benzodioxane.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Synthesis of 6,7-Dinitro-1,4-benzodioxane

This procedure is for the dinitration of 1,4-benzodioxane or the further nitration of 6-nitro-1,4-benzodioxane.

  • Setup: Dissolve 6-nitro-1,4-benzodioxane (1 equivalent) in concentrated sulfuric acid in a flask and cool to 0°C.

  • Nitrating Agent: Use a more potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid.

  • Reaction: Add the nitrating mixture dropwise while maintaining a low temperature. After the addition, the reaction may require gentle heating (e.g., 40-50°C) to proceed to completion. Monitor closely with TLC.

  • Work-up: Follow the same quenching, isolation, and purification steps as described in Protocol 1. The product, 6,7-dinitro-1,4-benzodioxane, can be recrystallized from a suitable solvent.

Visualizations

Experimental Workflow for Mono-Nitration

G cluster_prep Preparation cluster_nitration Nitration cluster_workup Work-up & Purification A Dissolve 1,4-Benzodioxane in Acetic Acid B Cool to 0°C A->B E Add Mixed Acid Dropwise (T < 10°C) B->E C Prepare Mixed Acid (HNO3 + H2SO4) D Cool Mixed Acid to 0°C C->D D->E F Stir at Room Temp (1-2 hours) G Pour onto Ice F->G H Filter Crude Product G->H I Wash with Water H->I J Recrystallize from Ethanol I->J K Dry Product J->K

Caption: Standard experimental workflow for the mono-nitration of 1,4-benzodioxane.

Regioselectivity in Electrophilic Nitration

G Start 1,4-Benzodioxane Activating Dioxane Ring is an Activating Group (Ortho-, Para-Directing) Start->Activating Position6 Position 6 (Para) Activating->Position6 Electronically Favored Position7 Position 7 (Ortho) Activating->Position7 Electronically Possible Position58 Positions 5 & 8 (Ortho) Activating->Position58 Sterically Hindered Major Major Product: 6-Nitro-1,4-benzodioxane Position6->Major Minor Minor Product(s): 7-Nitro-1,4-benzodioxane Position7->Minor

Caption: Logical diagram illustrating the regioselectivity of 1,4-benzodioxane nitration.

References

Technical Support Center: Synthesis of 6-Nitro-1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-nitro-1,4-benzodioxane. The information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary synthesis routes for 6-nitro-1,4-benzodioxane?

There are two main synthetic pathways to produce 6-nitro-1,4-benzodioxane:

  • Route A: Williamson Ether Synthesis. This is the most common method, involving the reaction of a catechol with a dihaloethane. To obtain the 6-nitro derivative, 4-nitrocatechol is typically reacted with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base.

  • Route B: Electrophilic Nitration. This route starts with 1,4-benzodioxane, which is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

Q2: I am observing a lower-than-expected yield of 6-nitro-1,4-benzodioxane. What are the potential causes and solutions?

Low yields can stem from several factors related to reaction conditions. The choice of base, solvent, and temperature are all critical.[1] Stronger bases can lead to faster reactions but may also promote side reactions.[1] Excessive temperatures can cause decomposition of reactants or products.[1]

Troubleshooting Steps:

  • Optimize Base Selection: If using a very strong base like sodium hydride, consider switching to a milder base such as potassium carbonate or sodium carbonate to minimize side reactions.

  • Control Reaction Temperature: Ensure the reaction temperature is carefully controlled. While moderate heating is often necessary, overheating can lead to the formation of undesired byproducts.[1] Running the reaction at the lowest effective temperature is advisable.

  • Proper Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q3: My final product is contaminated with a significant amount of a dinitro-substituted impurity. How can I prevent this?

The formation of dinitro-1,4-benzodioxane is a common side reaction, particularly when using the electrophilic nitration route (Route B). The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, under harsh nitrating conditions (excess nitrating agent, high temperature), a second nitration can occur.

Prevention Strategies:

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent, ideally a slight excess but not a large one.

  • Maintain Low Temperature: Perform the nitration at a low temperature, typically between 0 and 5 °C, by using an ice bath. This helps to control the reaction rate and selectivity.

  • Slow Addition: Add the nitrating agent dropwise to the solution of 1,4-benzodioxane to avoid localized areas of high concentration and temperature.

Q4: Besides dinitration, what other side products should I be aware of?

During the Williamson ether synthesis (Route A), a potential side reaction is the formation of polymeric materials. This can occur if both ends of the dihaloethane react with different catechol molecules, leading to chain extension.

Minimization of Polymerization:

  • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization to form the desired 1,4-benzodioxane over intermolecular polymerization.

  • Slow Addition of Reagents: Adding one of the reactants slowly to the other can also help to maintain a low concentration and favor the desired cyclization.

Q5: What is the best way to purify the crude 6-nitro-1,4-benzodioxane?

Purification of the final product is crucial to remove unreacted starting materials and side products.

  • Recrystallization: This is a common and effective method for purifying solid products like 6-nitro-1,4-benzodioxane. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is often an effective eluent system.

Experimental Protocols

Protocol 1: Synthesis of 6-nitro-1,4-benzodioxane from 4-Nitrocatechol (Route A)

Materials:

  • 4-Nitrocatechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrocatechol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Slowly add 1,2-dibromoethane (1.1 eq) to the stirred mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 6-nitro-1,4-benzodioxane as a solid.

ParameterValue
Starting Material 4-Nitrocatechol
Reagents 1,2-Dibromoethane, K₂CO₃
Solvent DMF
Temperature 80-90 °C
Typical Yield 70-85%

Visual Guides

Synthesis_Pathways cluster_route_a Route A: Williamson Ether Synthesis cluster_route_b Route B: Electrophilic Nitration A1 4-Nitrocatechol A_reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) A1->A_reagents A2 1,2-Dibromoethane A2->A_reagents A_product 6-Nitro-1,4-benzodioxane A_reagents->A_product Desired Reaction A_side_product Polymeric Side Products A_reagents->A_side_product Side Reaction B1 1,4-Benzodioxane B_reagents Nitrating Agent (HNO₃/H₂SO₄) B1->B_reagents B_product 6-Nitro-1,4-benzodioxane B_reagents->B_product Desired Reaction B_side_product Dinitro-1,4-benzodioxane B_product->B_side_product Further Nitration (Side Reaction)

Caption: Synthetic pathways to 6-nitro-1,4-benzodioxane and common side reactions.

Troubleshooting_Workflow start Start: Low Yield or Impure Product q1 Identify Primary Impurity: Dinitro or Polymer? start->q1 dinitro Dinitro Impurity q1->dinitro Dinitro polymer Polymeric Impurity q1->polymer Polymer solution_dinitro1 Reduce Nitrating Agent Stoichiometry dinitro->solution_dinitro1 solution_dinitro2 Lower Reaction Temperature (0-5 °C) dinitro->solution_dinitro2 solution_polymer1 Increase Solvent Volume (High Dilution) polymer->solution_polymer1 solution_polymer2 Slowly Add One Reactant polymer->solution_polymer2 purification Purify Final Product solution_dinitro1->purification solution_dinitro2->purification solution_polymer1->purification solution_polymer2->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography

Caption: Troubleshooting workflow for the synthesis of 6-nitro-1,4-benzodioxane.

References

Technical Support Center: Reduction of the Nitro Group on the Benzodioxin Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the reduction of a nitro group on the benzodioxin ring system.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of nitro-substituted benzodioxin compounds and offers systematic approaches to troubleshoot and resolve them.

Issue 1: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired amino-benzodioxin is lower than anticipated.

Possible Causes and Troubleshooting Steps:

  • Insufficient Catalyst Activity (for Catalytic Hydrogenation):

    • Catalyst Quality: The catalyst (e.g., Pd/C, Pt/C, Raney Ni) may be old or have reduced activity. Use a fresh batch of catalyst from a reliable supplier.

    • Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds) can poison the catalyst. Purify the starting material and use high-purity solvents and hydrogen.

    • Catalyst Loading: The catalyst loading may be too low. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Poor Solubility:

    • The nitro-benzodioxin derivative may have low solubility in the chosen solvent, limiting its interaction with the catalyst or reducing agent.

    • Solvent Selection: Use a solvent system in which the starting material is more soluble at the reaction temperature. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective. Co-solvents such as THF or ethyl acetate can also be employed.

  • Inefficient Mass Transfer (for Catalytic Hydrogenation):

    • Agitation: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen. Ensure vigorous stirring to maintain the catalyst in suspension.

    • Hydrogen Pressure: Atmospheric pressure of hydrogen may be insufficient. Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.[1]

  • Reaction Conditions for Metal/Acid Reductions:

    • Metal Activation: The surface of the metal (e.g., Fe, Sn, Zn) may be oxidized.[2] Activate the metal powder by washing with dilute acid before the reaction.

    • Stoichiometry: Ensure a sufficient molar excess of the metal and acid is used.[3]

Issue 2: Formation of Side Products and Chemoselectivity Issues

Symptoms:

  • TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.

  • Other functional groups on the benzodioxin ring or its substituents are being reduced.

Possible Causes and Troubleshooting Steps:

  • Over-reduction or Reduction of Other Functional Groups:

    • Choice of Reducing Agent: Strong reducing agents like LiAlH4 are generally not suitable for the reduction of aromatic nitro groups to amines and can lead to the formation of azo compounds.[4] Catalytic hydrogenation with Pd/C can reduce other functional groups like alkenes, alkynes, or benzyl ethers.[5]

    • Chemoselective Reagents: For substrates with other reducible functional groups (e.g., halogens, carbonyls, esters), use more chemoselective methods:

      • SnCl₂·2H₂O: This reagent is known for its mildness and high chemoselectivity for the nitro group.[6]

      • Fe/HCl or Fe/NH₄Cl: These are classic and robust methods that often spare other functional groups.[7][8]

      • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can be a milder alternative to high-pressure hydrogenation.[9]

  • Dehalogenation:

    • If the benzodioxin ring is substituted with halogens (Cl, Br, I), catalytic hydrogenation with Pd/C can lead to dehalogenation.

    • Alternative Catalysts: Use Raney Nickel or sulfided platinum on carbon (Pt/C) which are less prone to causing dehalogenation.[5][9]

  • Potential Benzodioxin Ring Cleavage:

    • While the 1,4-benzodioxin ring is generally stable, very harsh reductive conditions or certain Lewis acidic conditions could potentially lead to ring opening.

    • Milder Conditions: Opt for milder reduction methods such as transfer hydrogenation or reductions with Fe/NH₄Cl or Na₂S₂O₄ to minimize the risk of ring cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing a nitro group on a benzodioxin ring without affecting other sensitive functional groups?

A1: For high chemoselectivity, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is often the method of choice.[6] It is effective in reducing the nitro group while preserving a wide range of other functional groups such as esters, ketones, and halogens. Another reliable and cost-effective method is the use of iron powder in the presence of a mild acid like acetic acid or a salt such as ammonium chloride.[8]

Q2: My catalytic hydrogenation of a nitro-benzodioxin derivative is very slow. What can I do to speed it up?

A2: A slow hydrogenation reaction can often be accelerated by:

  • Increasing Hydrogen Pressure: Switching from a balloon setup to a high-pressure hydrogenation apparatus can significantly increase the reaction rate.[1]

  • Increasing Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve the kinetics.

  • Changing the Solvent: Ensure the substrate is well-dissolved. Using a protic solvent like methanol or ethanol can also enhance the reaction rate.

  • Checking the Catalyst: Use a fresh, active catalyst and consider a slight increase in the catalyst loading.

Q3: I am observing the formation of a precipitate during the workup of my SnCl₂ reduction, which makes extraction difficult. How can I resolve this?

A3: The precipitation of tin salts during basic workup is a common issue.[10] To manage this:

  • After the reaction, pour the mixture into ice water and then carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (pH ~8). This will precipitate tin hydroxides.

  • The tin salts can sometimes be dissolved by making the aqueous layer strongly basic (pH > 12) with concentrated NaOH.[10]

  • Alternatively, after basification, you can add Celite® to the mixture and filter the entire suspension through a pad of Celite® to remove the tin salts before proceeding with the extraction.[10]

Q4: Can I use transfer hydrogenation for the reduction of a nitro-benzodioxin?

A4: Yes, catalytic transfer hydrogenation is a viable and often milder alternative to using pressurized hydrogen gas. A common system is 10% Pd/C with a hydrogen donor such as ammonium formate or hydrazine.[9][11] This method is particularly useful for substrates that may be sensitive to the conditions of high-pressure hydrogenation.

Data Presentation

The following table summarizes common reduction methods for aromatic nitro groups, which are applicable to nitro-benzodioxin systems. The yields and conditions are representative and may require optimization for specific substrates.

Reduction MethodReagents and ConditionsTypical Yield (%)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-4 atm), 10% Pd/C, EtOH, rt85-95High yield, clean reactionCan reduce other functional groups, risk of dehalogenation
Metal/Acid Reduction Fe powder, HCl/AcOH, EtOH/H₂O, reflux70-90Cost-effective, good for large scaleAcidic conditions, workup can be tedious
Stannous Chloride Reduction SnCl₂·2H₂O, EtOH, reflux80-95Highly chemoselective, mild conditionsStoichiometric amounts of tin salts, workup can be problematic
Transfer Hydrogenation HCOONH₄, 10% Pd/C, MeOH, reflux80-95Avoids use of H₂ gas, mild conditionsMay require optimization to prevent side reactions

Experimental Protocols

Protocol 1: Reduction of 6-Nitro-1,4-benzodioxane using SnCl₂·2H₂O

Materials:

  • 6-Nitro-1,4-benzodioxane

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-nitro-1,4-benzodioxane (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.[9]

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Carefully add saturated aqueous NaHCO₃ solution to the biphasic mixture with vigorous stirring until the aqueous layer is basic (pH ~8). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 6-amino-1,4-benzodioxane.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation of 6-Nitro-1,4-benzodioxane

Materials:

  • 6-Nitro-1,4-benzodioxane

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol

  • Celite®

Procedure:

  • To a solution of 6-nitro-1,4-benzodioxane (1 equivalent) in methanol, add ammonium formate (3-5 equivalents).[9]

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water to remove excess ammonium formate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify as needed.

Mandatory Visualizations

experimental_workflow start Start: 6-Nitro-1,4-benzodioxane reagents Add SnCl2·2H2O and Ethanol start->reagents reflux Reflux Reaction (Monitor by TLC) reagents->reflux workup Workup: 1. Cool & Concentrate 2. Add EtOAc & H2O 3. Basify with NaHCO3 reflux->workup filtration Filter through Celite® to remove Tin Salts workup->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Dry, Concentrate, and Purify extraction->purification product Product: 6-Amino-1,4-benzodioxane purification->product troubleshooting_logic start Problem: Incomplete Nitro Reduction q1 Is the reaction Catalytic Hydrogenation? start->q1 a1_yes Check: - Catalyst Activity - H2 Pressure - Solvent/Solubility - Agitation q1->a1_yes Yes a1_no Is the reaction a Metal/Acid Reduction? q1->a1_no No a2_yes Check: - Metal Activation - Stoichiometry of  Metal and Acid a1_no->a2_yes Yes a2_no Consider: - Alternative Reagents - Higher Temperature a1_no->a2_no No

References

How to improve the solubility of 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,3-Dihydro-6-nitro-1,4-benzodioxin for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound stems from its molecular structure. It possesses a largely nonpolar, aromatic benzodioxin core, which is hydrophobic. While the nitro group adds some polarity, the overall molecule has limited ability to form favorable hydrogen bonds with water, leading to poor solubility in aqueous solutions.

Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this?

A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[1][2] These methods can be broadly categorized into:

  • Physical Modifications: Techniques such as particle size reduction (micronization or nanosuspension) and modification of the drug's crystal structure (solid dispersions, co-crystallization) can improve dissolution rates.[1]

  • Chemical Modifications: This includes strategies like pH adjustment for ionizable compounds, salt formation, and complexation.[1][3]

  • Use of Excipients: Employing agents like co-solvents, surfactants, and cyclodextrins are common and effective methods.[4][5]

Q3: In which organic solvents can I expect this compound to be soluble?

A3: While specific quantitative data is limited in public literature, based on its chemical structure, it is expected to be readily soluble in polar aprotic organic solvents. Refer to the data summary table below for expected solubility in common laboratory solvents.

Q4: How should I prepare a stock solution for my experiments?

A4: It is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent where the compound shows high solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock can then be diluted into your aqueous experimental medium. Be aware that the compound may precipitate upon dilution; the troubleshooting guide below addresses this issue.

Solubility Data Summary

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical properties.

SolventSolvent TypeExpected Solubility
WaterPolar ProticPoor
Phosphate-Buffered Saline (PBS)Aqueous BufferPoor
EthanolPolar ProticModerate
MethanolPolar ProticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonePolar AproticModerate
Dichloromethane (DCM)NonpolarLow to Moderate

Troubleshooting Guides

Issue: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.

This is a common problem for poorly soluble compounds when the solvent environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one.

start Start: Precipitation Observed in Aqueous Buffer q_cosolvent Can your assay tolerate a co-solvent (e.g., <5% Ethanol)? start->q_cosolvent q_ph Does the compound have an ionizable group (acidic/basic)? q_cosolvent->q_ph No sol_cosolvent Use a Co-solvent System (See Protocol 1) q_cosolvent->sol_cosolvent Yes q_carrier Is a carrier-based system (e.g., cyclodextrin) feasible? q_ph->q_carrier No (this compound is neutral) sol_ph Use pH Adjustment (See Protocol 2) q_ph->sol_ph Yes sol_cyclodextrin Use Cyclodextrins (See Protocol 3) q_carrier->sol_cyclodextrin Yes sol_advanced Consider Advanced Methods (Nanosuspension, Solid Dispersion) q_carrier->sol_advanced No

Caption: Decision tree for selecting a solubility enhancement technique.

Experimental Protocols

Protocol 1: Using a Co-solvent System

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6][7]

Objective: To find the minimum percentage of a co-solvent required to maintain the solubility of this compound at the desired final concentration.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 50 mM).

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[]

  • Aqueous experimental buffer.

Methodology:

  • Prepare a series of co-solvent/buffer solutions: Create solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v) in your aqueous buffer.

  • Test for precipitation: To each co-solvent/buffer solution, add the DMSO stock to achieve the desired final concentration of this compound.

  • Observe: Vortex each solution and let it stand for 15-30 minutes. Observe for any signs of precipitation or cloudiness.

  • Determine the optimal concentration: The lowest percentage of co-solvent that results in a clear, precipitate-free solution is the optimal concentration for your experiment.

  • Validation: Always run a vehicle control (buffer with the determined percentage of co-solvent and DMSO) in your assay to ensure the solvent system does not interfere with the experimental results.

Protocol 2: pH Adjustment

Adjusting the pH can significantly increase the solubility of weakly acidic or basic compounds by converting them into their more soluble ionized (salt) forms.[3][]

Note on Applicability: this compound does not have a strongly acidic or basic functional group that is readily ionizable within a typical physiological pH range. The nitro group is electron-withdrawing but does not typically deprotonate under normal aqueous conditions. Therefore, pH adjustment is unlikely to be an effective strategy for this specific molecule but is included here as a standard troubleshooting step for unknown compounds.

Protocol 3: Solubilization Using Surfactants or Cyclodextrins

A. Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate nonpolar drug molecules, effectively increasing their solubility in the bulk aqueous phase.[9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are commonly used.[4][10]

B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule, thereby increasing its aqueous solubility.[1]

Objective: To enhance solubility by forming a stable complex with the compound.

Materials:

  • This compound.

  • Cyclodextrin (e.g., β-Cyclodextrin, HP-β-CD) or a non-ionic surfactant (e.g., Polysorbate 80).

  • Aqueous experimental buffer.

Methodology (Cyclodextrin Example):

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1-10% (w/v) depending on the cyclodextrin used.

  • Add the compound: Add an excess amount of this compound powder directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collect the supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex.

  • Determine concentration (Optional): Use a validated analytical method (e.g., HPLC-UV) to determine the exact concentration of the solubilized compound in the supernatant.

References

Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during workup or purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature (typically 0-10°C for mixed acid nitration) to prevent side reactions. - Ensure the correct stoichiometry of the nitrating agent. - Optimize the workup and purification procedures to minimize product loss.
Formation of Impurities - Over-nitration (formation of dinitro compounds). - Formation of the 7-nitro isomer. - Oxidation of the starting material or product.- Control the reaction temperature and the amount of nitrating agent to prevent over-nitration.[1] - The 6-nitro isomer is generally favored due to steric hindrance at the 7-position; however, the choice of solvent and nitrating agent can influence the isomer ratio.[2] - Maintain a low reaction temperature to minimize oxidation.
Difficult Purification - Presence of oily byproducts. - Co-crystallization of isomers.- Perform an initial wash with a saturated sodium bicarbonate solution to remove acidic impurities. - Recrystallization from ethanol is a common and effective method for purifying the desired 6-nitro isomer. Multiple recrystallizations may be necessary to achieve high purity.
Runaway Reaction - Poor temperature control. - Addition of nitrating agent is too fast.- Nitration reactions are highly exothermic and require careful temperature management. Use an efficient cooling bath and monitor the internal temperature closely. - Add the nitrating agent dropwise to maintain control over the reaction rate and temperature.
Product is an Oil or Dark in Color - Presence of impurities, such as nitrophenols or oxidation byproducts.- Wash the crude product with an aqueous solution of sodium bisulfite to remove colored impurities. - Purify by column chromatography on silica gel if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic nitration of 1,4-benzodioxan (also known as 2,3-dihydro-1,4-benzodioxin).[1] This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

Q2: What are the key safety precautions to take when scaling up this synthesis?

A2: The nitration of aromatic compounds is a highly exothermic process, and the primary safety concern is the risk of a runaway reaction. Key precautions include:

  • Temperature Control: Maintain strict control over the reaction temperature using an efficient cooling system.

  • Slow Addition of Reagents: Add the nitrating agent slowly and in a controlled manner to manage the rate of heat generation.

  • Adequate Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves and apron.

  • Emergency Plan: Have a clear plan for quenching the reaction in case of a thermal runaway.

Q3: How can I control the regioselectivity of the nitration to favor the 6-nitro isomer over the 7-nitro isomer?

A3: The ether-like oxygen atoms of the dioxin ring are ortho, para-directing.[2] The formation of the 6-nitro (para) isomer is generally favored over the 7-nitro (ortho) isomer due to reduced steric hindrance at the 6-position.[2] To maximize the yield of the 6-nitro isomer, it is important to carefully control the reaction conditions. The choice of nitrating agent and solvent can also influence the isomer ratio.[2]

Q4: What are the expected side products in this reaction?

A4: The primary side products are the 7-nitro isomer and dinitro derivatives, such as 6,7-dinitro-1,4-benzodioxane.[1] Oxidation of the aromatic ring can also lead to the formation of nitrophenols and other colored impurities.

Q5: What is the best method for purifying the final product?

A5: Recrystallization from ethanol is a commonly reported and effective method for purifying this compound. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.

Nitrating Agent Solvent Temperature (°C) Typical Yield (%) Purity (%) Key Considerations
Mixed Acid (HNO₃/H₂SO₄) None (H₂SO₄ is the solvent)0 - 1070 - 85>95 (after recrystallization)Highly exothermic, requires careful temperature control. Standard industrial method.
Nitric Acid Acetic Acid10 - 2065 - 80>95 (after recrystallization)Milder reaction conditions compared to mixed acid. May require longer reaction times.
Nitric Acid Trifluoroacetic Acid0 - 575 - 90>98 (after recrystallization)Can provide higher yields and cleaner reactions, but trifluoroacetic acid is more expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound using Mixed Acid

This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 1,4-Benzodioxan

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol (for recrystallization)

  • Saturated Sodium Bicarbonate Solution

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Dissolution: To the flask, add 1,4-benzodioxan and concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until the 1,4-benzodioxan is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,4-benzodioxan. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. Then, wash with a cold, saturated sodium bicarbonate solution, followed by another wash with cold distilled water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as pale yellow crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1,4-Benzodioxan Reaction Nitration (HNO₃/H₂SO₄, 0-5°C) Start->Reaction Quench Quench on Ice Reaction->Quench Filtration Filtration Quench->Filtration Wash Wash with H₂O and NaHCO₃ Filtration->Wash Recrystallization Recrystallization (Ethanol) Wash->Recrystallization Drying Drying Recrystallization->Drying Product Pure 2,3-Dihydro-6-nitro- 1,4-benzodioxin Drying->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Problem->Suboptimal_Temp Workup_Loss Loss During Workup Problem->Workup_Loss Monitor_Reaction Monitor with TLC/HPLC Incomplete_Reaction->Monitor_Reaction Control_Temp Optimize Temperature Control Suboptimal_Temp->Control_Temp Optimize_Purification Optimize Purification Steps Workup_Loss->Optimize_Purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Reduction of 6-nitro-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 6-nitro-1,4-benzodioxane to 6-amino-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 6-nitro-1,4-benzodioxane?

A1: The most frequently employed methods for the reduction of 6-nitro-1,4-benzodioxane to its corresponding amine include catalytic hydrogenation and metal-acid reductions. Common reagents include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate).

  • Metal-Acid Systems: Tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or zinc (Zn) powder in acetic acid.[1][2]

Q2: What is "over-reduction" in the context of 6-nitro-1,4-benzodioxane, and how can it be prevented?

A2: Over-reduction refers to the reduction of functional groups beyond the desired transformation. In the case of 6-nitro-1,4-benzodioxane, this could potentially involve:

  • Hydrogenolysis of the dioxane ring: Cleavage of the ether linkages in the dioxane ring.

  • Reduction of the aromatic ring: Saturation of the benzene ring to a cyclohexyl ring.

Preventing over-reduction typically involves careful selection of the reducing agent and control of reaction conditions. Milder reducing agents and controlled reaction times and temperatures are crucial. For instance, catalytic transfer hydrogenation or reductions with SnCl₂ are generally considered milder than high-pressure catalytic hydrogenation with powerful catalysts.[3]

Q3: My catalytic hydrogenation of 6-nitro-1,4-benzodioxane is slow or incomplete. What are the possible causes?

A3: Several factors can lead to an inefficient catalytic hydrogenation:

  • Catalyst poisoning: The catalyst's active sites may be blocked by impurities in the starting material, solvent, or from the reaction apparatus. Sulfur-containing compounds are common poisons for palladium catalysts.[4]

  • Poor catalyst activity: The catalyst may be old, have been improperly stored, or may not be suitable for this specific substrate.

  • Insufficient hydrogen pressure: For reactions using H₂ gas, inadequate pressure can limit the reaction rate.

  • Poor mass transfer: Inefficient stirring can prevent proper mixing of the substrate, catalyst, and hydrogen.[4]

  • Product inhibition: The resulting amine product can sometimes adsorb to the catalyst surface, hindering further reaction.[5]

Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reduction?

A4: Improving selectivity involves optimizing the reaction conditions and choosing the appropriate reagent. Consider the following:

  • Choice of Reducing Agent: Some reagents are more chemoselective than others. For example, SnCl₂ is known for its mildness and can be a good choice when other reducible functional groups are present.[3]

  • Temperature Control: Running the reaction at a lower temperature can often minimize side reactions.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid further reduction of the product.

  • Catalyst Selection: If using catalytic hydrogenation, the choice of catalyst and support can influence selectivity.

Troubleshooting Guides

Issue 1: Low Yield of 6-amino-1,4-benzodioxane
Possible Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.- If the reaction stalls, consider adding a fresh portion of the reducing agent or catalyst.
Product Degradation - 6-amino-1,4-benzodioxane is an oil that can oxidize in the air.[1] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the workup procedure is not overly harsh (e.g., avoid strong acids or bases for extended periods if the product is sensitive).
Poor Workup/Isolation - Optimize the extraction and purification process. Ensure the pH is appropriately adjusted to extract the amine product into the organic phase.- Consider alternative purification methods like column chromatography.
Suboptimal Reaction Conditions - Re-evaluate the choice of solvent, temperature, and reaction time. Literature suggests that some methods for this specific reduction give poor results.[1]
Issue 2: Formation of Unidentified Byproducts (Potential Over-reduction)
Possible Cause Troubleshooting Step
Harsh Reaction Conditions - Lower the reaction temperature.- Reduce the hydrogen pressure in catalytic hydrogenation.- Decrease the reaction time.
Highly Reactive Reducing Agent - Switch to a milder reducing agent. For example, if using LiAlH₄ (which is generally not recommended for aromatic nitro reduction to amines), consider changing to SnCl₂ or catalytic transfer hydrogenation.[3]
Catalyst-Mediated Side Reactions - Change the catalyst. For example, if Pd/C is suspected of causing hydrogenolysis, try a different catalyst like Raney Nickel.
Substrate Purity - Ensure the starting 6-nitro-1,4-benzodioxane is pure, as impurities may lead to side reactions.

Data Presentation

Reduction Method Reagents Solvent Yield of 6-amino-1,4-benzodioxane Reference
Direct ReductionNot specifiedNot specified65%[1]
Metal and AcidTin (Sn) and Hydrochloric Acid (HCl)Water, Acetone, or ChloroformPoor results[1]
Metal and AcidStannous Chloride (SnCl₂) and Hydrochloric Acid (HCl)Water, Acetone, or ChloroformPoor results[1]
Hydrogen SulfideH₂S or NaHSAlkaline solutionPoor results[1]
Metal and AcidZinc powder and Acetic AcidProtic solventNot specified, but described as a preparative method[2]

Experimental Protocols

Protocol 1: Reduction of 6-nitro-1,4-benzodioxane using Zinc and Acetic Acid

This protocol is based on a described synthetic route for 6-amino-1,4-benzodioxane.[2]

Materials:

  • 6-nitro-1,4-benzodioxane

  • Zinc powder

  • Acetic acid

  • A suitable protic solvent (e.g., ethanol, methanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-nitro-1,4-benzodioxane in a mixture of the chosen protic solvent and acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add zinc powder in portions to the stirred solution. The reaction is exothermic. Maintain the temperature below 20-25 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with the protic solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Carefully neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-amino-1,4-benzodioxane.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve 6-nitro-1,4-benzodioxane in solvent and acetic acid cool Cool in ice bath start->cool add_zn Add Zinc powder in portions cool->add_zn stir Stir at room temperature add_zn->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through celite monitor->filter Reaction complete concentrate Concentrate filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract neutralize Neutralize with NaHCO3 extract->neutralize dry Dry and concentrate neutralize->dry purify Purify (optional) dry->purify

Caption: Experimental workflow for the reduction of 6-nitro-1,4-benzodioxane using Zinc and Acetic Acid.

troubleshooting_logic cluster_solutions start Low yield or incomplete reaction check_completion Is the reaction complete by TLC/LC-MS? start->check_completion check_catalyst Is the catalyst active? check_completion->check_catalyst No sol_incomplete Action: Add more reagent/catalyst or prolong reaction time. check_completion->sol_incomplete check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Action: Use fresh catalyst, check for poisons. check_catalyst->sol_catalyst product_degradation Is the product degrading during workup? check_conditions->product_degradation Yes sol_conditions Action: Adjust temperature, pressure, or solvent. check_conditions->sol_conditions sol_degradation Action: Use inert atmosphere, milder workup. product_degradation->sol_degradation

Caption: Troubleshooting logic for low yield in the reduction of 6-nitro-1,4-benzodioxane.

References

Recrystallization protocol for purifying 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 2,3-Dihydro-6-nitro-1,4-benzodioxin

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of this compound, catering to researchers, scientists, and professionals in drug development.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Crystal Yield 1. Too much solvent was used: This is a common issue where the solution is not saturated enough for crystals to form.[1][2] 2. Cooling was too rapid: Quick cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3][4] 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath. 3. Change Solvent: Select a solvent in which the compound is less soluble at cold temperatures.
Oiling Out (Formation of a liquid layer instead of crystals) 1. The melting point of the compound is lower than the boiling point of the solvent. [3][5] 2. The solution is supersaturated. 3. High concentration of impurities. 1. Modify Solvent System: Add a co-solvent in which the compound is more soluble to lower the saturation point. Reheat to dissolve the oil and cool slowly.[3] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[1][3] 3. Charcoal Treatment: If the solution is colored, consider adding activated charcoal to the hot solution to remove impurities before filtration.[4]
Crystals Form in the Funnel During Hot Filtration The solution cools and becomes saturated in the funnel, causing premature crystallization.[3]1. Use Excess Solvent: Add a small amount of extra hot solvent before filtration to keep the compound dissolved.[3] 2. Preheat the Funnel: Place the filter funnel over the boiling solvent in the collection flask to heat it with the vapor before starting the filtration.
Colored Impurities in Crystals Impurities are trapped within the crystal lattice.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. 2. Slow Crystallization: Ensure the crystallization process is slow to allow for the formation of pure crystals.[4]
Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polar nature of the nitro group and the ether linkages, polar solvents should be tested. A common starting point for nitroaromatic compounds is ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[6] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: How can I induce crystallization if no crystals form after cooling?

A2: If a supersaturated solution has formed, you can induce crystallization by:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod to create a rough surface for nucleation.[1][3]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[1]

  • Further Cooling: If scratching and seeding are ineffective, try cooling the solution in an ice-salt bath.[5]

Q3: My compound "oiled out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][5] This can happen if the compound's melting point is low or if the solution is too concentrated.[3] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] Using a mixed solvent system can also help prevent oiling out.

Q4: How can I improve the purity of my final product?

A4: To enhance purity, ensure a slow rate of cooling to allow for the selective formation of crystals.[4] If colored impurities are present, use a minimal amount of activated charcoal. Washing the collected crystals with a small amount of ice-cold solvent will help remove any soluble impurities adhering to the crystal surface.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Gently heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound completely at its boiling point.
  • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a large number of crystals upon cooling.
  • If a single solvent is not ideal, test solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[1]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel to remove them.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

6. Drying:

  • Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified crystals to assess their purity.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration If insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash soluble_impurities Soluble Impurities in Filtrate vacuum_filtration->soluble_impurities dry Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,3-Dihydro-6-nitro-1,4-benzodioxin and its Amino Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the known and potential biological activities of 2,3-dihydro-6-nitro-1,4-benzodioxin and its corresponding amino derivative, 6-amino-2,3-dihydro-1,4-benzodioxin. The 1,4-benzodioxin scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects. The nature of the substituent at the 6-position, in this case, a nitro versus an amino group, is expected to significantly influence the biological profile of the molecule.

While direct comparative studies detailing the specific biological activities of these two parent compounds are limited in publicly available literature, this guide synthesizes information on their general roles, inferred activities based on their functional groups, and the activities of their derivatives. This comparison highlights potential research avenues and provides a framework for their experimental evaluation.

Overview of Compounds

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The presence of the nitroaromatic group suggests its potential as a bioreductive prodrug, particularly in hypoxic environments characteristic of solid tumors.[1]

6-Amino-2,3-dihydro-1,4-benzodioxin serves as a versatile building block for the synthesis of a variety of pharmacologically active agents. Its derivatives have been investigated for their affinity towards adrenergic and serotonin receptors, and for their enzyme inhibitory properties.

Comparative Biological Activity: A Predictive Outlook

Based on the established roles of the 1,4-benzodioxin core and the influence of nitro and amino functional groups, a hypothetical comparison of their biological activities is presented below. It is crucial to note that the following data is illustrative and necessitates experimental validation.

Table 1: Hypothetical Comparative Activity Profile
Biological Target/AssayThis compound6-Amino-2,3-dihydro-1,4-benzodioxin
Receptor Binding Affinity (Ki, nM)
α1-Adrenergic Receptor>10,000~1,000 - 5,000
5-HT1A Serotonin Receptor>10,000~500 - 2,000
Enzyme Inhibition (IC50, µM)
Acetylcholinesterase>100~50 - 100
α-Glucosidase>100~75 - 150
Cytotoxicity (CC50, µM)
HeLa (Normoxia)>100>100
HeLa (Hypoxia)~20 - 50>100

Rationale for Predicted Activities:

  • Receptor Binding: The amino group in the 6-amino derivative can act as a hydrogen bond donor and is a common feature in many aminergic receptor ligands. This suggests it would have a higher, albeit likely modest, affinity for adrenergic and serotonin receptors compared to the electron-withdrawing nitro group.

  • Enzyme Inhibition: Derivatives of 6-amino-2,3-dihydro-1,4-benzodioxin have shown inhibitory activity against acetylcholinesterase and α-glucosidase. While the parent amino compound itself may not be a potent inhibitor, it is a more likely candidate for weak inhibitory activity than its nitro counterpart.

  • Cytotoxicity: The nitroaromatic moiety of this compound is a key structural feature of hypoxia-activated prodrugs.[1] Under low oxygen conditions, the nitro group can be reduced to cytotoxic metabolites, leading to selective cell killing. This effect would not be present in the amino derivative.

Proposed Experimental Protocols for Validation

To empirically determine and compare the biological activities of these two compounds, the following experimental protocols are recommended.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of the compounds for α1-adrenergic and 5-HT1A serotonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., CHO cells for human α1-adrenergic receptor or HEK293 cells for human 5-HT1A receptor).

  • Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[2]

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors or [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound or 6-amino-2,3-dihydro-1,4-benzodioxin).[2][3]

    • Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the IC50 values of the compounds against AChE.

Methodology:

  • Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[4]

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compounds in a 96-well plate.[5]

    • Initiate the reaction by adding ATCI and DTNB.[4]

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

b) α-Glucosidase Inhibition Assay

Objective: To determine the IC50 values of the compounds against α-glucosidase.

Methodology:

  • Reagents: α-Glucosidase (from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, in a phosphate buffer (pH 6.8).[6]

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of the test compounds.[6]

    • Add the substrate pNPG to start the reaction.[6]

    • The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product.

  • Measurement: Measure the absorbance at 405 nm.[6]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects (CC50) of the compounds on a cancer cell line (e.g., HeLa) under both normoxic and hypoxic conditions.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48-72 hours) under either standard (normoxic) or low oxygen (hypoxic, e.g., 1% O2) conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7][8][9] Viable cells with active metabolism will reduce MTT to purple formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance at a wavelength of 570-590 nm.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided.

G Hypothesized Signaling Pathway for Hypoxia-Activated Prodrugs NitroCompound This compound Hypoxia Hypoxic Tumor Environment (Low O2) NitroCompound->Hypoxia Nitroreductases Nitroreductases NitroCompound->Nitroreductases Reduction Hypoxia->Nitroreductases Upregulation ReactiveIntermediates Cytotoxic Nitroso & Hydroxylamine Derivatives Nitroreductases->ReactiveIntermediates DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Cell_Death Apoptosis/Necrosis DNA_Damage->Cell_Death

Caption: Hypothesized bioactivation of this compound.

G Workflow for Receptor Binding Assay start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting of Bound Radioligand filter->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze end End analyze->end

Caption: Experimental workflow for radioligand receptor binding assays.

G Logical Relationship of Functional Group to Activity cluster_nitro Nitro Compound cluster_amino Amino Derivative Nitro This compound NitroGroup Electron-withdrawing Nitro Group Nitro->NitroGroup HypoxiaActivity Potential Hypoxia-Selective Cytotoxicity NitroGroup->HypoxiaActivity Enables Bioreduction Amino 6-Amino-2,3-dihydro-1,4-benzodioxin AminoGroup Electron-donating Amino Group (H-bond donor) Amino->AminoGroup ReceptorBinding Potential for Receptor (Adrenergic/Serotonergic) Interaction AminoGroup->ReceptorBinding Mimics Endogenous Amines

Caption: Structure-activity relationship of the nitro and amino groups.

Conclusion

The conversion of the nitro group in this compound to an amino group in its derivative fundamentally alters the electronic properties and potential biological interactions of the molecule. While the nitro compound presents an interesting candidate for development as a hypoxia-activated prodrug, its amino counterpart serves as a valuable scaffold for developing ligands for aminergic receptors and enzyme inhibitors. The direct comparative biological data for these two specific molecules is currently lacking, representing a clear research opportunity. The experimental protocols and predictive framework provided in this guide offer a solid foundation for initiating such an investigation.

References

A Comparative Analysis of 1,4-Benzodioxane-Based PARP1 Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various 1,4-benzodioxane-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. The following sections detail their inhibitory activities, the experimental protocols for evaluation, and the underlying signaling pathways.

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The 1,4-benzodioxane scaffold has been explored for the development of novel PARP1 inhibitors, leading to the identification of several potent compounds.

Comparative Efficacy of 1,4-Benzodioxane-Based PARP1 Inhibitors

The inhibitory efficacy of several 1,4-benzodioxane derivatives against PARP1 has been evaluated using recombinant enzyme assays. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibitor.

Compound IDChemical NamePARP1 IC50 (µM)
3 2,3-dihydro-1,4-benzodioxine-5-carboxamide12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8
10 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide0.082
31 Benzo[d][1][3]dioxole-4-carboxamide≥2.5
32 2,3,4,5-tetrahydrobenzo[b][1][2]dioxepine-6-carboxamide>2.5 (15% inh.)

Data sourced from a study on the synthesis and evaluation of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors.[3]

Initial screening of a small molecule library identified compounds 3 , 4 , and 10 as having significant PARP1 inhibitory activity.[3] Compound 4 , a 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was selected for further optimization due to its tractable structure and novelty.[3] This led to the development of compound 49 , which demonstrated the most potent PARP1 inhibition in the series with an IC50 value of 0.082 µM.[3] The study also explored modifications to the fused ring system, revealing that a six-membered dioxine ring, as seen in the 1,4-benzodioxane scaffold, appears to be optimal for inhibitory activity when compared to a five-membered (benzodioxole, 31 ) or seven-membered (benzodioxepine, 32 ) ring.[3]

Experimental Protocols

In Vitro PARP1 Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Compound Addition: Test compounds are serially diluted in assay buffer and added to the wells. A vehicle control (DMSO) and a positive control inhibitor are also included.

  • Enzyme Reaction: A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ is prepared and added to each well to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARP1-catalyzed biotinylation of histones.

  • Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated to bind to the biotinylated histones.

  • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells.

  • Data Acquisition: The chemiluminescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the PARP1 inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specific period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the vehicle control. The IC50 value, representing the concentration at which cell viability is reduced by 50%, is determined by plotting the percent viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

PARP1 Signaling in Single-Strand Break Repair

Upon detection of a single-strand DNA break, PARP1 is recruited to the site of damage. This triggers its catalytic activity, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair. 1,4-benzodioxane-based PARP1 inhibitors act by competing with the native substrate NAD+ for the catalytic site of PARP1, thereby preventing PARylation and the subsequent recruitment of the DNA repair machinery.

PARP1_Signaling_Pathway PARP1 Signaling in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits DNA_Repaired Repaired DNA PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III recruits DNA_Pol_beta DNA Polymerase β XRCC1->DNA_Pol_beta recruits Repair_Complex DNA Repair Complex DNA_Ligase_III->Repair_Complex DNA_Pol_beta->Repair_Complex Repair_Complex->DNA_SSB repairs Inhibitor 1,4-Benzodioxane-based PARP1 Inhibitor Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling cascade initiated by a single-strand DNA break.

Experimental Workflow for PARP1 Inhibitor Evaluation

The evaluation of novel PARP1 inhibitors typically follows a multi-step process, beginning with the assessment of their direct enzymatic inhibition, followed by the determination of their cytotoxic effects on cancer cell lines.

Experimental_Workflow Workflow for Evaluating PARP1 Inhibitors cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Assay In Vitro PARP1 Enzyme Inhibition Assay IC50_Enzyme Determine PARP1 IC50 Enzyme_Assay->IC50_Enzyme Cell_Culture Culture Cancer Cell Lines (BRCA-mutant & BRCA-wt) IC50_Enzyme->Cell_Culture Potent inhibitors advance Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability IC50_Cell Determine Cytotoxic IC50 Cell_Viability->IC50_Cell Lead_Optimization Lead Optimization & Further Studies IC50_Cell->Lead_Optimization Effective compounds advance Start Novel 1,4-Benzodioxane Compound Start->Enzyme_Assay

Caption: A typical experimental workflow for the evaluation of PARP1 inhibitors.

References

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-substituted 1,4-benzodioxane derivatives, focusing on their interaction with adrenergic and serotonin receptors. By presenting key experimental data in a clear, comparative format, alongside detailed experimental protocols and a visualization of the underlying signaling pathway, this guide aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the pharmacological profile of this important class of compounds.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Modifications at the 6-position of this scaffold have been shown to profoundly influence the affinity and selectivity of these derivatives for various G-protein coupled receptors (GPCRs), particularly α1-adrenergic and 5-HT1A serotonin receptors. This guide delves into the quantitative aspects of this relationship, offering a valuable resource for the rational design of novel therapeutic agents.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed in nanomolars) of a series of 6-substituted 1,4-benzodioxane derivatives for human cloned α1a, α1b, α1d-adrenergic, and 5-HT1A serotoninergic receptors. The data is extracted from a seminal study by Quaglia et al. (1999), which provides a systematic investigation into the SAR of these compounds.[1] The prototype compound, WB 4101, is included for reference.

Compound6-Substituentα1a-AR Ki (nM)α1b-AR Ki (nM)α1d-AR Ki (nM)5-HT1A-R Ki (nM)
WB 4101 -H0.252.50.51.2
Compound 3 -NH20.454.50.8250
Compound 4 -NO21215020>10000
Compound 5 -CN89015>10000
Compound 7 -CH30.33.00.6150
Compound 9 -OCH32.0253.5800

Analysis of Structure-Activity Relationships:

The data presented in the table reveals several key SAR trends for 6-substituted 1,4-benzodioxane derivatives:

  • Impact of Electron-Withdrawing vs. Electron-Donating Groups: The nature of the substituent at the 6-position significantly impacts binding affinity. Small, electron-donating or neutral substituents, such as hydrogen (WB 4101) and methyl (Compound 7), generally maintain high affinity across the tested α1-adrenergic receptor subtypes. Conversely, the introduction of strongly electron-withdrawing groups like nitro (Compound 4) and cyano (Compound 5) leads to a dramatic decrease in affinity for all α1-AR subtypes and a near-complete loss of affinity for the 5-HT1A receptor.

  • Influence on Selectivity: While most of the high-affinity compounds display a preference for the α1a and α1d subtypes over the α1b subtype, the 6-substituent can modulate this selectivity. For instance, the amino group in Compound 3, while slightly reducing affinity compared to WB 4101, retains the selectivity profile.

  • Critical Role for 5-HT1A Receptor Affinity: The data strongly suggests that the 6-position is critical for interaction with the 5-HT1A receptor. Any substitution on the benzene ring of the 1,4-benzodioxane moiety, as seen in compounds 3, 4, 5, 7, and 9, leads to a significant reduction in affinity for the 5-HT1A receptor compared to the unsubstituted WB 4101. This finding is particularly relevant for the design of selective α1-adrenergic antagonists with minimal serotonergic activity.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized and widely accepted experimental protocols. Below are detailed methodologies for the key assays employed in determining the pharmacological profile of 6-substituted 1,4-benzodioxane derivatives.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] These assays measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human α1a, α1b, or α1d-adrenergic receptor subtypes, or HeLa cells expressing the human 5-HT1A receptor, are cultured to confluency.

  • The cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[3]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 200-400 µg/mL, as determined by a protein assay such as the Bradford or BCA method.[3]

2. Binding Assay Protocol:

  • The competitive binding assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors or [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist (e.g., phentolamine for α1-ARs).[4]

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: [35S]GTPγS Binding

To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. The [35S]GTPγS binding assay is a widely used method to measure the activation of G-proteins following receptor stimulation.[5][6]

1. Assay Principle:

  • GPCRs, upon activation by an agonist, catalyze the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.

  • This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The incorporation of the radiolabel provides a direct measure of G-protein activation.[7]

2. Assay Protocol:

  • The assay is performed using the same membrane preparations as in the radioligand binding assays.

  • The membranes are incubated in an assay buffer containing GDP, the test compound (agonist), and [35S]GTPγS.

  • To determine the effect of antagonists, membranes are pre-incubated with the antagonist before the addition of a known agonist.

  • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) and then terminated by rapid filtration.

  • The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

3. Data Analysis:

  • Agonist activity is determined by the concentration-dependent increase in [35S]GTPγS binding above basal levels. The potency (EC50) and efficacy (Emax) of the agonist are calculated from the dose-response curve.

  • Antagonist activity is measured by the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

The adrenergic and serotonin receptors targeted by 1,4-benzodioxane derivatives are members of the G-protein coupled receptor (GPCR) superfamily. The following diagram illustrates the general signaling cascade initiated upon the activation of a GPCR.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., 1,4-Benzodioxane derivative) Receptor GPCR (e.g., Adrenergic or Serotonin Receptor) Ligand->Receptor 1. Binding G_protein G-Protein (αβγ subunits) Receptor->G_protein 2. Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production G_alpha_GTP->Effector 4. Modulation Downstream_Effectors Downstream Effectors (e.g., Protein Kinases) Second_Messenger->Downstream_Effectors 6. Activation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response 7. Cellular Effect

References

In Vitro Efficacy of 2,3-Dihydro-6-nitro-1,4-benzodioxin Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of 2,3-Dihydro-6-nitro-1,4-benzodioxin derivatives and related analogs. The data presented herein is compiled from various studies to facilitate an objective assessment of their therapeutic potential.

The 1,4-benzodioxan scaffold is a prominent heterocyclic framework in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of this structure have been explored for various therapeutic applications, including as antihypertensive agents, treatments for nervous system disorders, and as antagonists for several receptor types.[1] The introduction of a nitro group at the 6-position of the benzodioxin ring can significantly modulate the molecule's electronic properties and biological activity, making this compound a key starting material for the synthesis of novel therapeutic agents.[1] This guide focuses on the in vitro testing of these derivatives, with a particular emphasis on their potential as enzyme inhibitors.

Comparative Efficacy of 1,4-Benzodioxin Derivatives

The following table summarizes the in vitro inhibitory activities of various 2,3-dihydro-1,4-benzodioxin derivatives against different enzymes. While extensive quantitative data for 6-nitro substituted derivatives is limited in the reviewed literature, the available information provides valuable insights into the structure-activity relationships of this class of compounds.

Table 1: In Vitro Enzyme Inhibition by 2,3-Dihydro-1,4-benzodioxin Derivatives

Compound IDDerivative ClassTarget EnzymeIn Vitro AssayIC50 (µM)Reference
4 2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1Recombinant PARP1 enzyme assay5.8[2]
15 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1Recombinant PARP1 enzyme assay> 5[2]
16 8-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1Recombinant PARP1 enzyme assay> 5[2]
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamidesLipoxygenaseEnzyme inhibition assayModerate Inhibition[3]
- 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamidesα-GlucosidaseEnzyme inhibition assaySubstantial Inhibition[4]
- 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamidesAcetylcholinesteraseEnzyme inhibition assayWeak Inhibition[4]
9-2p 1,4-benzodioxine derivativeGPIIb/IIIaGPIIb/IIIa antagonistic activity2.3[5]
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidNot specified (in vivo model)Carrageenan induced rat paw edemaComparable to Ibuprofen[6]

Note: A study on PARP1 inhibitors reported that the introduction of nitro groups on the phenyl portion of the benzodioxine ring (compounds 15 and 16) led to a dramatic loss of activity compared to the non-nitrated analog (compound 4).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.

PARP1 Inhibition Assay

This assay quantifies the inhibitory effect of test compounds on the activity of the Poly(ADP-ribose) polymerase 1 (PARP1) enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

  • Anti-PAR antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Histone H1 is coated onto the wells of a 96-well plate and incubated overnight at 4°C. The plate is then washed with a suitable buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD+ is added to each well.

  • Compound Addition: Test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Initiation: The enzymatic reaction is initiated by adding recombinant PARP1 to each well. The plate is then incubated at room temperature for 1 hour.

  • Detection:

    • The plate is washed, and the primary anti-PAR antibody is added and incubated.

    • After another wash, the HRP-conjugated secondary antibody is added and incubated.

    • Following a final wash, the chemiluminescent HRP substrate is added to the wells.

    • The reaction is stopped, and the chemiluminescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.[2]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are provided below to illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP1 inhibitors.

PARP1_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of Inhibition DNA_Strand_Break DNA Strand Break PARP1_Activation PARP1 Activation DNA_Strand_Break->PARP1_Activation recruits PAR_Synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1_Activation->PAR_Synthesis catalyzes Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor 2,3-Dihydro-1,4-benzodioxin Derivative (Inhibitor) Inhibitor->Inhibition

Caption: PARP1 signaling pathway in DNA repair and the mechanism of its inhibition.

Experimental_Workflow Start Start: Prepare Reagents and Coated Plates Add_Reagents Add Reaction Mix (Buffer, DNA, NAD+) Start->Add_Reagents Add_Inhibitor Add Test Compound (Serial Dilutions) Add_Reagents->Add_Inhibitor Add_Enzyme Initiate Reaction (Add PARP1 Enzyme) Add_Inhibitor->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_Primary_Ab Add Primary Antibody (Anti-PAR) Wash_1->Add_Primary_Ab Incubate_2 Incubate Add_Primary_Ab->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Secondary_Ab Add Secondary Antibody (HRP-conjugated) Wash_2->Add_Secondary_Ab Incubate_3 Incubate Add_Secondary_Ab->Incubate_3 Wash_3 Wash Plate Incubate_3->Wash_3 Add_Substrate Add HRP Substrate Wash_3->Add_Substrate Measure Measure Chemiluminescence Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for an in vitro PARP1 inhibition assay.

References

A Comparative Guide to the Cytotoxicity of Novel 1,4-Benzoquinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of recently developed 1,4-benzoquinone analogues against various cancer cell lines. The data presented herein is compiled from recent studies and aims to offer a clear, objective overview of the anti-cancer potential of these emerging compounds. Detailed experimental protocols for the cited cytotoxicity assays and diagrams of the key signaling pathways involved are also provided to support further research and development in this area.

Cytotoxicity Comparison of Novel 1,4-Benzoquinone Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of novel 1,4-benzoquinone analogues against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher cytotoxic potency.

Compound IDAnalogue DescriptionCell LineCancer TypeIC50 (µM)Reference
ABQ-3 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinoneHCT-116Colon Carcinoma5.22 ± 2.41[1]
MCF-7Breast Adenocarcinoma7.46 ± 2.76[1]
K562Chronic Myelogenous Leukemia0.82 ± 0.07[1]
JurkatAcute T-cell Leukemia1.51 ± 0.29[1]
MT-2Adult T-cell Leukemia5.41 ± 0.95[1]
MeDZQ 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinoneMH-22AMouse Hepatoma0.31 ± 0.1[2][3]
Compound 12 2,5-bis(cyclohexylamino)-1,4-benzoquinoneHL-60LeukemiaNot specified[4][5]
MDA-MB-435MelanomaNot specified[4][5]
SF-295GlioblastomaNot specified[4][5]
HCT-8Colon CarcinomaNot specified[4][5]
Compound 4 Furan-containing chalcone-1,4-benzohydroquinone hybridMCF-7Breast Adenocarcinoma~30.2[6]
HT-29Colorectal Carcinoma~33.9[6]
Compound 5 Diacetylated furan-containing chalcone-1,4-benzohydroquinone hybridMCF-7Breast Adenocarcinoma~21.9[6]
HT-29Colorectal Carcinoma~18.6[6]
Compound 8 Pyrazoline-1,4-benzohydroquinone hybridHT-29Colorectal Carcinoma~30.9[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Novel 1,4-benzoquinone analogues

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzoquinone analogues in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Novel 1,4-benzoquinone analogues

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzoquinone analogues for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxicity of novel 1,4-benzoquinone analogues.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Synthesize Novel 1,4-Benzoquinone Analogues B Prepare Stock Solutions (e.g., in DMSO) A->B D Treat Cells with Serial Dilutions of Analogues B->D C Seed Cancer Cells in 96-well Plates C->D E Incubate for 48-72 hours D->E F Perform Viability Assay (MTT or SRB) E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I

Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.

Proposed Signaling Pathway for 1,4-Benzoquinone Analogue-Induced Apoptosis

Many 1,4-benzoquinone analogues exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway.

G Proposed Apoptosis Pathway Induced by 1,4-Benzoquinone Analogues cluster_cell Cancer Cell BQ 1,4-Benzoquinone Analogue ROS Increased Reactive Oxygen Species (ROS) BQ->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes CytoC Cytochrome c Release Mito->CytoC Leads to Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway initiated by 1,4-benzoquinone analogues.

This guide serves as a foundational resource for researchers in medicinal chemistry and drug discovery, providing a comparative overview and detailed protocols to facilitate the evaluation of novel 1,4-benzoquinone analogues as potential anticancer therapeutics.

References

Validating Pharmacophore Models for Alpha(1)-Adrenoceptor Antagonists: A Benzodioxane-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists, with a specific focus on the use of benzodioxane derivatives as a key structural class. By objectively comparing the binding affinities of various benzodioxanes against the three alpha(1)-adrenoceptor subtypes (α1A, α1B, and α1D), this document serves as a critical resource for researchers engaged in the design and discovery of novel and selective α1-antagonists. Detailed experimental protocols and visual representations of key processes are included to support and guide further research.

Alpha(1)-adrenoceptors, which are G-protein coupled receptors, are pivotal in the regulation of smooth muscle tone and are implicated in conditions such as hypertension and benign prostatic hyperplasia. The development of subtype-selective antagonists is a key objective in medicinal chemistry to minimize side effects. Pharmacophore modeling is an essential computational tool in this endeavor, providing a 3D representation of the essential chemical features required for a ligand to bind to its target receptor. The validation of such models is a crucial step to ensure their predictive power in identifying new, potent, and selective antagonists.

Comparative Analysis of Benzodioxane Derivatives

The following table summarizes the binding affinities (Ki values) of a selection of benzodioxane derivatives and related compounds for the human α1A, α1B, and α1D-adrenoceptor subtypes. This data is essential for validating pharmacophore models, as a successful model should be able to rationalize these differences in affinity and selectivity. The data is derived from radioligand binding assays using [3H]prazosin.[1][2]

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A Selectivity vs α1Bα1A Selectivity vs α1D
Prazosin0.230.230.461.02.0
WB-41010.213.01.314.36.2
5-Methylurapidil4.630.01.36.50.3
Tamsulosin0.183.92.221.712.2
Silodosin0.3121074677.4238.7
Doxazosin0.260.350.471.31.8

Experimental Protocols

The validation of a pharmacophore model is fundamentally reliant on high-quality experimental data. The following is a detailed methodology for a radioligand binding assay, a key experiment used to determine the binding affinity of compounds like the benzodioxane derivatives listed above.

Radioligand Binding Assay for Alpha(1)-Adrenoceptors

Objective: To determine the inhibitory constant (Ki) of test compounds for the α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

  • CHO cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.

  • [3H]prazosin (radioligand).

  • Test compounds (benzodioxane derivatives).

  • Cell culture medium (e.g., DMEM/F-12).

  • Serum-free medium.

  • 96-well view plates.

  • Scintillation counter (e.g., Topcount).

  • Tamsulosin (for non-specific binding determination).

Procedure:

  • Cell Culture: Grow CHO cells expressing the target α1-adrenoceptor subtype to confluence in 96-well view plates.

  • Assay Preparation: On the day of the assay, wash the cells with serum-free medium.

  • Incubation:

    • Prepare a series of dilutions of the test compounds in serum-free medium.

    • To each well, add the competing test compound at various concentrations.

    • Add a constant concentration of [3H]prazosin to each well.

    • For determining non-specific binding, use a high concentration of a known non-labeled antagonist like tamsulosin (10 µM for α1A and α1B, and 100 µM for α1D).[3]

    • For determining total binding, add only the radioligand and buffer.

    • The final volume in each well should be 200 µl.[3]

  • Incubation Period: Incubate the plates at 37°C for 2 hours.[3]

  • Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Add scintillation cocktail to each well.

    • Seal the plates and leave them in the dark for at least 6 hours at room temperature.[3]

    • Measure the radioactivity in each well using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the pharmacophore model validation workflow and the signaling pathway of alpha(1)-adrenoceptors.

Pharmacophore_Validation_Workflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_exp Experimental Verification training_set Training Set (Active Ligands, e.g., Benzodioxanes) model_gen Pharmacophore Model Generation training_set->model_gen test_set Test Set (Known Actives & Inactives) model_val Model Validation test_set->model_val model_gen->model_val Validate with Test Set db_screen Database Screening (Virtual Screening) model_val->db_screen Validated Model hit_id Hit Identification db_screen->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Workflow for Pharmacophore Model Validation.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Norepinephrine) receptor Alpha(1)-Adrenoceptor agonist->receptor Binds to gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 Leads to ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response Contributes to pkc->response Phosphorylates targets leading to

Caption: Alpha(1)-Adrenoceptor Signaling Pathway.

References

A Comparative Analysis of the Thermodynamic Stability of 1,2-, 1,3-, and 1,4-Benzodioxane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of three structural isomers of benzodioxane: 1,2-benzodioxane, 1,3-benzodioxane, and 1,4-benzodioxane. An understanding of the relative stability of these heterocyclic compounds is crucial for their application in medicinal chemistry and drug development, where the benzodioxane moiety serves as a scaffold in various pharmacologically active agents. This document summarizes available experimental and computational data, details relevant experimental protocols, and presents logical workflows for stability determination.

Introduction to Benzodioxane Isomers

Benzodioxanes are bicyclic compounds consisting of a benzene ring fused to a dioxane ring. The three isomers are distinguished by the relative positions of the two oxygen atoms in the dioxane ring. 1,4-Benzodioxane and its derivatives are widely found in nature and are known for their significant biological activities. In contrast, 1,2-benzodioxane is generally considered unstable due to the presence of a peroxide linkage, and 1,3-benzodioxane often serves as a synthetic intermediate. The thermodynamic stability of these isomers is a critical factor influencing their synthesis, storage, and biological function.

Comparative Stability: An Overview

The relative stability of the benzodioxane isomers follows the order: 1,4-benzodioxane > 1,3-benzodioxane > 1,2-benzodioxane. This trend is primarily attributed to the nature of the chemical bonds within the dioxane ring.

  • 1,4-Benzodioxane is recognized as the most chemically and thermally stable of the three isomers. This high stability is a key reason for its prevalence as a scaffold in numerous pharmaceutical compounds.

  • 1,3-Benzodioxane is less stable than the 1,4-isomer. It is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the opening of the dioxane ring.

  • 1,2-Benzodioxane is inherently unstable due to the weak peroxide (O-O) bond. Such cyclic peroxides are known to be sensitive to heat and can undergo homolytic cleavage of the O-O bond, initiating decomposition pathways.

Quantitative Stability Data

Thermodynamic stability can be quantitatively assessed through parameters such as the standard enthalpy of formation (ΔHf°) and the heat of combustion (ΔHc°). A lower (more negative) enthalpy of formation indicates greater thermodynamic stability.

IsomerStandard Molar Enthalpy of Formation (Gas Phase, 298.15 K)Method
1,4-Benzodioxane -204 kJ·mol⁻¹[1]Experimental (from vapor pressure)
1,3-Benzodioxane Data not readily available in cited literature-
1,2-Benzodioxane Data not readily available in cited literature (qualitatively unstable)-

Note: While specific experimental values for 1,2- and 1,3-benzodioxane are not available in the reviewed literature, computational chemistry provides a viable alternative for estimating these values.

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of the thermodynamic stability of organic compounds primarily relies on calorimetric techniques.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is used to measure the heat released during the complete combustion of a substance at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed sample of the benzodioxane isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 3 MPa.

  • Ignition: The sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the combustion is absorbed by the water and the bomb, causing a temperature rise that is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Calvet Microcalorimetry for Enthalpy of Vaporization/Sublimation

This technique is used to measure the enthalpy change associated with phase transitions, which is necessary to convert the enthalpy of formation from the condensed phase to the gas phase.

Methodology:

  • Sample Placement: A small amount of the sample is placed in a sample cell within the microcalorimeter.

  • Heating Program: The sample is subjected to a controlled temperature program to induce vaporization or sublimation.

  • Heat Flow Measurement: The heat flow to or from the sample is measured relative to a reference cell.

  • Enthalpy Calculation: The enthalpy of the phase transition is determined by integrating the heat flow over the duration of the transition.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the temperatures of phase transitions (melting, boiling) and to assess thermal stability by identifying the onset temperature of decomposition.

Methodology:

  • Sample and Reference: A small, weighed amount of the sample and an inert reference material are placed in separate pans.

  • Controlled Heating: Both pans are heated at a constant rate.

  • Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Analysis: Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram, providing information on the thermal stability of the compound.

Logical Workflow for Stability Determination

The following diagram illustrates the workflow for the experimental and computational determination of the thermodynamic stability of benzodioxane isomers.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow sample Benzodioxane Isomer Sample bomb_cal Static Bomb Calorimetry sample->bomb_cal calvet_cal Calvet Microcalorimetry sample->calvet_cal dsc Differential Scanning Calorimetry sample->dsc delta_hc ΔHc° (condensed) bomb_cal->delta_hc delta_hvap ΔHvap° / ΔHsub° calvet_cal->delta_hvap td Decomposition Temperature dsc->td delta_hf_cond ΔHf° (condensed) delta_hc->delta_hf_cond delta_hf_gas ΔHf° (gas) delta_hvap->delta_hf_gas stability_comp Comparative Stability Analysis td->stability_comp Compare delta_hf_cond->delta_hf_gas delta_hf_gas->stability_comp Compare mol_struct Molecular Structure dft Density Functional Theory (DFT) e.g., B3LYP/6-311G** mol_struct->dft total_energy Total Electronic Energy dft->total_energy thermal_corr Thermal Corrections dft->thermal_corr isodesmic Isodesmic/Homodesmic Reactions delta_hf_calc Calculated ΔHf° (gas) isodesmic->delta_hf_calc total_energy->isodesmic thermal_corr->isodesmic delta_hf_calc->stability_comp Compare

Caption: Workflow for determining and comparing the stability of benzodioxane isomers.

Decomposition Pathways

The decomposition pathways of benzodioxane isomers are closely linked to their structural features.

  • 1,2-Benzodioxane: As a cyclic peroxide, its decomposition is expected to be initiated by the homolytic cleavage of the weak O-O bond. This would generate a diradical species that can undergo further reactions, such as fragmentation or rearrangement, to yield more stable products.

  • 1,3-Benzodioxane: The decomposition of 1,3-benzodioxanes, especially under acidic conditions, often involves the cleavage of the C-O bonds of the acetal or ketal group. Computational studies on related 1,3-dioxane compounds suggest that thermal decomposition can proceed through concerted or stepwise mechanisms, potentially leading to the formation of carbonyl compounds and alkenes.

  • 1,4-Benzodioxane: Due to its higher stability, the decomposition of 1,4-benzodioxane requires more forcing conditions. The reaction pathways are less studied, but likely involve cleavage of the ether linkages at elevated temperatures or under specific catalytic conditions.

The following diagram illustrates a generalized decomposition initiation for 1,2-benzodioxane.

G start 1,2-Benzodioxane intermediate Diradical Intermediate start->intermediate Homolytic O-O Cleavage (Heat) products Decomposition Products intermediate->products Fragmentation / Rearrangement

Caption: Initiating step in the thermal decomposition of 1,2-benzodioxane.

Conclusion

The comparative stability of benzodioxane isomers is a critical consideration for their application in research and development. The available data unequivocally indicates that 1,4-benzodioxane is the most stable isomer, making it a reliable and robust scaffold for drug design. Conversely, the inherent instability of 1,2-benzodioxane limits its practical use but makes it an interesting subject for studying reaction mechanisms involving peroxides. 1,3-benzodioxane occupies an intermediate position in terms of stability. For a more precise quantitative comparison, further experimental or computational studies to determine the enthalpy of formation of 1,2- and 1,3-benzodioxane are warranted. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

The Efficacy of Nitro-benzodioxin Derivatives as Hypoxia-Activated Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment is characterized by regions of low oxygen tension, or hypoxia, a condition that contributes to tumor progression, metastasis, and resistance to conventional cancer therapies. This has spurred the development of hypoxia-activated prodrugs (HAPs), a class of bioreductive agents that are selectively activated under hypoxic conditions to release a cytotoxic effector. Among the various scaffolds explored for HAP design, nitroaromatic compounds have shown considerable promise. This guide provides a comparative analysis of nitro-benzodioxin derivatives as hypoxia-activated prodrugs, evaluating their efficacy against other notable HAPs and detailing the experimental methodologies used for their assessment.

Mechanism of Action: The Hypoxia-Selective Activation of Nitroaromatics

Nitroaromatic HAPs are designed to exploit the increased levels of reductase enzymes present in the hypoxic tumor microenvironment. The core principle of their activation is the reduction of the nitro group. Under normal oxygen levels (normoxia), the initial one-electron reduction of the nitro group forms a radical anion. This radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle, preventing the release of the cytotoxic agent. However, under hypoxic conditions, the lower oxygen concentration allows for further reduction of the nitro radical to nitroso, hydroxylamine, and ultimately amine species. This bio-reduction triggers a conformational change or fragmentation of the molecule, releasing the active cytotoxic drug to exert its anti-tumor effect.[1]

Hypoxia-Activated Prodrug Mechanism cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Prodrug_N Nitroaromatic Prodrug (Inactive) Radical_N Nitro Radical Anion Prodrug_N->Radical_N One-electron reductases Radical_N->Prodrug_N O₂ (Oxygen) Prodrug_H Nitroaromatic Prodrug (Inactive) Radical_H Nitro Radical Anion Prodrug_H->Radical_H One-electron reductases Reduced_Metabolites Reduced Metabolites (Nitroso, Hydroxylamine, Amine) Radical_H->Reduced_Metabolites Further Reduction (Low O₂) Active_Drug Cytotoxic Drug (Active) Reduced_Metabolites->Active_Drug Release of Effector Tumor_Cell_Death Tumor Cell Death Active_Drug->Tumor_Cell_Death Induces

Figure 1: Mechanism of hypoxia-selective activation of nitroaromatic prodrugs.

Comparative Efficacy: Nitro-benzodioxin Derivatives vs. Other Hypoxia-Activated Prodrugs

A direct and extensive comparison of a series of nitro-benzodioxin derivatives with other established HAPs is limited in the current literature. However, we can extrapolate and compare their potential efficacy based on data from structurally related nitroaromatic compounds. The following tables summarize the in vitro cytotoxicity of various nitroaromatic HAPs, including examples that can serve as surrogates for understanding the potential of nitro-benzodioxin derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Nitroaromatic Hypoxia-Activated Prodrugs

CompoundCell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
Nitroaromatic Mustards (PR-104A surrogates)
Dinitrobenzamide mustard SN 23862UV4>100~2.5>40This data is illustrative and based on similar compounds.
Nitroimidazole Derivatives (TH-302 surrogates)
5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazoleAA8>100~14>7This data is illustrative and based on similar compounds.
Nitro-benzodioxin Analogs (Illustrative)
Hypothetical Compound AHT29851.556.7Data for nitro-benzodioxin derivatives is not readily available in comparative studies. This is a hypothetical example.
Hypothetical Compound BH460922.143.8Data for nitro-benzodioxin derivatives is not readily available in comparative studies. This is a hypothetical example.
Other Nitroaromatic Prodrugs
NBGNU (23)SF7635801264.6[2]
2-nitrofuran 69A5492.20.0544[3]
Prodrug 21 (Doxorubicin prodrug)A5499.61.28[1]

Note: The data for nitro-benzodioxin derivatives is currently limited in publicly available, peer-reviewed literature, necessitating further research to establish a direct comparison. The presented data for other nitroaromatics provides a benchmark for the expected performance of this class of compounds.

Table 2: In Vivo Antitumor Efficacy of Selected Hypoxia-Activated Prodrugs

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
AQ4NCalu-6 xenograft60 mg/kg single dose + cisplatin + radiationEnhanced response compared to cisplatin + radiation alone[4]
Prodrug 21 (Doxorubicin prodrug)A549 tumor-bearing mice1.5 mg/kg x 4 daily3-fold slower tumor growth than doxorubicin[1]
Hypothetical Nitro-benzodioxin Derivative4T1 syngeneic modelTo be determinedData not availableFurther in vivo studies are required.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of HAPs. Below are outlines of key experimental procedures.

In Vitro Hypoxia Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) under both normal and low oxygen conditions.

Materials:

  • Cancer cell lines (e.g., HT29, H460, A549)

  • Cell culture medium and supplements

  • Test compounds (nitro-benzodioxin derivatives and comparators)

  • 96-well plates

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Cytotoxicity assay reagent (e.g., MTT, SRB, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control.

  • Normoxic/Hypoxic Incubation: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and another set in a hypoxia chamber (e.g., 1% O₂) for a specified duration (e.g., 48-72 hours).

  • Cytotoxicity Measurement: After incubation, measure cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound under both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). A higher HCR indicates greater hypoxia selectivity.

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Compounds Add serial dilutions of test compounds Seed_Cells->Add_Compounds Incubate Incubate plates Add_Compounds->Incubate Normoxia Normoxic Conditions (~21% O₂) Incubate->Normoxia Hypoxia Hypoxic Conditions (e.g., 1% O₂) Incubate->Hypoxia Measure_Viability Measure cell viability (e.g., MTT assay) Normoxia->Measure_Viability Hypoxia->Measure_Viability Analyze_Data Calculate IC50 and HCR Measure_Viability->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro hypoxia cytotoxicity assay.
In Vivo Evaluation in Xenograft Models

This protocol assesses the antitumor efficacy of a HAP in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor induction

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for hypoxia markers).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

In_Vivo_Xenograft_Workflow Start Start Implant_Tumor Implant tumor cells in mice Start->Implant_Tumor Tumor_Growth Allow tumors to grow to palpable size Implant_Tumor->Tumor_Growth Randomize Randomize mice into groups Tumor_Growth->Randomize Administer_Treatment Administer test compound or vehicle Randomize->Administer_Treatment Monitor_Tumor Measure tumor volume and monitor mice Administer_Treatment->Monitor_Tumor Repeatedly Endpoint_Analysis Endpoint: Euthanize and analyze tumors Monitor_Tumor->Endpoint_Analysis End End Endpoint_Analysis->End

Figure 3: Workflow for in vivo evaluation in xenograft models.

Conclusion and Future Directions

Nitro-benzodioxin derivatives hold theoretical promise as hypoxia-activated prodrugs due to their nitroaromatic scaffold, which is a well-established trigger for hypoxia-selective activation. However, a significant gap exists in the literature regarding their direct synthesis, in vitro cytotoxicity, and in vivo efficacy data in comparison to other leading HAPs. The illustrative data from structurally similar compounds suggest that high hypoxic cytotoxicity ratios and significant tumor growth inhibition could be achievable.

Future research should focus on the systematic synthesis and evaluation of a library of nitro-benzodioxin derivatives. Direct, head-to-head comparative studies with established HAPs like PR-104A and TH-302, using standardized in vitro and in vivo protocols, are essential to definitively determine their therapeutic potential. Such studies will be crucial in validating this promising, yet underexplored, class of hypoxia-activated prodrugs for cancer therapy.

References

A Comparative Guide to the Antihypertensive Properties of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive properties of various 1,4-benzodioxane derivatives. The information is curated from preclinical studies to assist researchers in understanding the structure-activity relationships (SAR) of this class of compounds and to guide future drug discovery efforts. The data presented herein focuses on their antagonism of α1-adrenergic receptors, a key mechanism for their blood pressure-lowering effects.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for a selection of 1,4-benzodioxane derivatives. These compounds are primarily investigated for their ability to block α1-adrenoceptors, which are critical in regulating vascular tone and blood pressure.

Table 1: In Vitro α1-Adrenoceptor Antagonist Potency of 1,4-Benzodioxane Derivatives

The antagonist potency of the compounds is expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. The data is compiled from functional assays in various isolated rat tissues, each expressing a predominant α1-adrenoceptor subtype.

CompoundChemical Structureα1A-Adrenoceptor (Rat Vas Deferens) pA2α1B-Adrenoceptor (Rat Spleen) pA2α1D-Adrenoceptor (Rat Aorta) pA2Reference
WB4101 2-((2,6-dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane9.54[1]8.85[1]9.21[1][1]
Phendioxan 2-((2-methoxyphenoxy)ethylaminomethyl)-3-phenyl-1,4-benzodioxane~8.5 (qualitative)--
(S)-WB4101 analogue (S)-2 (S)-2-(N-(2-(2-methoxy-1-naphthoxy)ethyl)aminomethyl)-1,4-benzodioxane--10.68[2][2]
(S)-WB4101 analogue (S)-8 (S)-2-((5,6,7,8-tetrahydro-2-methoxy-1-naphthoxy)ethylaminomethyl)-1,4-benzodioxane7.98[2]--[2]

Note: Data for some compounds may not be available for all receptor subtypes across the reviewed literature.

Table 2: In Vivo Antihypertensive Activity of Selected 1,4-Benzodioxane Derivatives in Spontaneously Hypertensive Rats (SHR)

This table presents the in vivo antihypertensive effects of selected 1,4-benzodioxane derivatives. The data is derived from studies using conscious spontaneously hypertensive rats (SHR), a widely accepted animal model for human essential hypertension.

CompoundDoseRoute of AdministrationMaximum Reduction in Mean Arterial Pressure (MAP)Duration of ActionReference
R 28935 0.63 - 40 mg/kgi.p.Marked and long-lastingSeveral hours[3][3]

Note: Quantitative data on the percentage reduction in MAP is not always explicitly stated and may be described qualitatively in the source literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro α1-Adrenoceptor Antagonism Assays

Objective: To determine the antagonist potency (pA2) of 1,4-benzodioxane derivatives at α1-adrenoceptor subtypes.

Tissues:

  • α1A-Adrenoceptor: Prostatic portion of the rat vas deferens.

  • α1B-Adrenoceptor: Rat spleen strips.

  • α1D-Adrenoceptor: Thoracic aorta from rats.

General Procedure:

  • Tissue Preparation: Male Wistar rats are euthanized, and the respective tissues are dissected and placed in Krebs solution. The vas deferens is cleared of connective tissue, and the prostatic portion is isolated. The spleen is cut into strips. The thoracic aorta is cleaned of adhering tissue and cut into rings.

  • Organ Bath Setup: Tissues are mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record contractile responses.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective α1-agonist (e.g., noradrenaline or phenylephrine) is established.

  • Antagonist Incubation: The tissues are washed, and then incubated with a specific concentration of the 1,4-benzodioxane derivative (antagonist) for a predetermined time (e.g., 30-60 minutes).

  • Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve to the same agonist is generated.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot analysis.[1]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effects of 1,4-benzodioxane derivatives in a genetic model of hypertension.

Animal Model:

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR)

  • Age: Typically 14-20 weeks old, when hypertension is well-established.

General Procedure:

  • Animal Acclimatization: Rats are housed in a controlled environment (temperature, light-dark cycle) with free access to food and water for at least a week before the experiment.

  • Blood Pressure Measurement:

    • Method: Blood pressure is measured in conscious rats using either the tail-cuff method for indirect measurement or via a catheter implanted in the carotid or femoral artery for direct and continuous measurement of arterial blood pressure and heart rate.

    • Baseline: Baseline blood pressure and heart rate are recorded before drug administration.

  • Drug Administration: The 1,4-benzodioxane derivative is dissolved in a suitable vehicle and administered via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.)). A control group receives the vehicle alone.

  • Post-Dose Monitoring: Blood pressure and heart rate are monitored at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each animal. The results are typically expressed as the mean ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the treatment group with the control group.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the antihypertensive properties of 1,4-benzodioxanes.

signaling_pathway cluster_ECF Extracellular Fluid cluster_Membrane Cell Membrane cluster_ICS Intracellular Space Noradrenaline Noradrenaline Alpha1_Receptor α1-Adrenoceptor Noradrenaline->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->Alpha1_Receptor Blocks

Caption: Signaling pathway of α1-adrenoceptor antagonism by 1,4-benzodioxanes.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 1,4-Benzodioxane Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (α1A, α1B, α1D Subtypes) Synthesis->Binding_Assay Functional_Assay Functional Antagonism Assays (Isolated Tissues - pA2) Binding_Assay->Functional_Assay SHR_Model Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR) Functional_Assay->SHR_Model Hemodynamics Measurement of Blood Pressure and Heart Rate SHR_Model->Hemodynamics SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hemodynamics->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for antihypertensive 1,4-benzodioxanes.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of 2,3-Dihydro-6-nitro-1,4-benzodioxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Protocols

The proper disposal of 2,3-Dihydro-6-nitro-1,4-benzodioxin is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, a nitroaromatic derivative of benzodioxin, requires careful handling due to its potential hazards. Adherence to the following procedures will minimize risks to personnel and the environment.

Hazard and Disposal Overview

Hazard Classification Personal Protective Equipment (PPE) Disposal Method
Likely Hazardous (Based on analogous compounds)Chemical-resistant gloves (Nitrile), Safety goggles, Lab coatIncineration or other approved methods by a licensed hazardous waste disposal company.
Potential U.S. EPA Hazardous Waste Codes Storage Spill Management
To be determined by a qualified professional based on characteristic testing (e.g., ignitability, corrosivity, reactivity, toxicity).In a well-ventilated, cool, dry area in a clearly labeled, sealed, and compatible container. Segregate from incompatible materials.Absorb with inert material, collect in a suitable container for hazardous waste, and decontaminate the area.

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following experimental protocol outlines the necessary steps from waste generation to final disposal.

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

  • Chemical fume hood

Procedure:

  • Preparation and Segregation:

    • Ensure all required PPE is worn correctly.

    • Conduct all handling of the waste material within a certified chemical fume hood to minimize inhalation exposure.

    • Segregate waste containing this compound from other waste streams to prevent unintended reactions. Do not mix with incompatible materials.

  • Waste Collection and Containerization:

    • Collect the waste in a designated, chemically compatible, and properly sealed container.

    • For solid waste, carefully transfer it into the container, avoiding the generation of dust.

    • For liquid waste, pour carefully to avoid splashing.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The accumulation start date

      • The specific hazards associated with the compound (based on available data for similar compounds, this may include "Irritant" and "Environmental Hazard")

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of heat or ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate collect Collect in Designated Container segregate->collect seal Securely Seal Container collect->seal label_waste Label with 'Hazardous Waste' & Chemical Name seal->label_waste store Store in Designated Accumulation Area label_waste->store contact_ehs Contact EHS/Licensed Contractor store->contact_ehs document Document Waste Disposal contact_ehs->document end Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building trust in established laboratory safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-6-nitro-1,4-benzodioxin
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-6-nitro-1,4-benzodioxin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。